Trehalose C12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H44O12 |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(26)33-13-15-18(28)20(30)22(32)24(35-15)36-23-21(31)19(29)17(27)14(12-25)34-23/h14-15,17-25,27-32H,2-13H2,1H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
LISGDTVWONGLJR-VUBMMQFPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Protein Stabilization Mechanism of Trehalose C12
For Researchers, Scientists, and Drug Development Professionals
Abstract
The disaccharide trehalose is a well-established and potent stabilizer of proteins, protecting them from various stresses such as thermal denaturation, aggregation, and lyophilization-induced damage. Chemical modification of trehalose, particularly the introduction of a C12 acyl chain (laurate) to form trehalose monolaurate (Trehalose C12), introduces amphiphilic properties that significantly enhance its protein-stabilizing capabilities. This technical guide provides an in-depth exploration of the core mechanisms of action by which this compound stabilizes proteins, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanisms of Protein Stabilization by the Trehalose Moiety
The foundational protein-stabilizing effects of trehalose are attributed to three primary mechanisms: the Water Replacement Hypothesis, the Vitrification Hypothesis, and the Preferential Exclusion Theory. This compound leverages these inherent properties of its trehalose headgroup.
Water Replacement Hypothesis
During dehydration or freezing, water molecules that form a hydration shell around a protein are removed. This can lead to the exposure of hydrophobic residues and subsequent aggregation or denaturation. The water replacement hypothesis posits that the hydroxyl groups of trehalose can form hydrogen bonds with the polar residues of the protein, effectively replacing the water molecules of the hydration shell.[1] This maintains the protein's native conformation in the absence of sufficient water.
Vitrification (Glassy State) Hypothesis
Trehalose has a high glass transition temperature (Tg), meaning it readily forms a highly viscous, amorphous glassy matrix upon drying or cooling.[1] This "vitrification" process encapsulates the protein, physically restricting its molecular mobility and preventing unfolding and aggregation.[1] The high viscosity of the trehalose glass slows down diffusion-controlled degradation pathways.
Preferential Exclusion/Hydration Theory
In aqueous solutions, trehalose is preferentially excluded from the surface of proteins. This phenomenon leads to an increase in the surface tension of the surrounding water and a corresponding increase in the free energy required to expose more of the protein's surface area, as would occur during unfolding.[1] This thermodynamic penalty favors the compact, native state of the protein. Trehalose is considered a "kosmotrope" or water-structure maker, meaning it organizes water molecules around itself, which contributes to this effect.[1]
The Synergistic Role of the C12 Acyl Chain
The addition of a C12 laurate chain to the trehalose molecule imparts surfactant-like properties, introducing a new dimension to its protein-stabilizing capabilities. This amphiphilic nature allows this compound to interact with proteins in ways that the parent trehalose molecule cannot, leading to a synergistic enhancement of protein stability.
Surfactant Action and Prevention of Surface-Induced Aggregation
Proteins are susceptible to aggregation at interfaces, such as the air-water or solid-water interface, which can occur during manufacturing processes like shaking, stirring, or filtration. The hydrophobic C12 tail of this compound can preferentially adsorb to these interfaces, creating a protective layer that prevents proteins from coming into direct contact with these destabilizing surfaces. Furthermore, the hydrophobic tail can interact with exposed hydrophobic patches on unfolded or partially unfolded proteins, preventing them from aggregating with other protein molecules.
Micelle Formation and Chaperone-Like Activity
Above its critical micelle concentration (CMC), which for trehalose monolaurate is in the range of 0.001-0.01% (m/V), this compound molecules self-assemble into micelles.[2] These micelles can encapsulate hydrophobic or aggregation-prone regions of proteins, acting as artificial chaperones to prevent irreversible aggregation and promote proper folding.
Quantitative Data on Protein Stabilization by this compound
The following table summarizes key quantitative data demonstrating the efficacy of this compound and related compounds in protein stabilization.
| Protein | Stress Condition | Trehalose Derivative | Concentration | Result | Reference |
| Human Growth Hormone (hGH) | Shaking-induced stress | 6-O-monolauroyl-α,α-trehalose (C12) | 0.1% (m/V) | 100% monomer content maintained | [2] |
| Human Growth Hormone (hGH) | Shaking-induced stress | 6-O-monocaprinoyl-α,α-trehalose (C10) | 0.1% (m/V) | 100% monomer content maintained | [2] |
| Ribonuclease A (RNase A) | Thermal stress (pH 2.5) | Trehalose (unmodified) | 2 M | Increase in Tm of 18 °C | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
Objective: To determine the change in the thermal denaturation temperature (Tm) of a protein in the presence of this compound, indicating an increase in thermal stability.
Materials:
-
Purified protein of interest
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate buffer for the protein
-
Real-time PCR instrument with melt curve capability
-
96-well PCR plates
Protocol:
-
Prepare a stock solution of the protein at a concentration of 1-2 mg/mL in the desired buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in the buffer.
-
In a 96-well PCR plate, for each reaction, combine:
-
10 µL of the protein solution
-
10 µL of the this compound dilution (or buffer for the control)
-
5 µL of the 50x SYPRO Orange working stock
-
-
Seal the plate and centrifuge briefly to mix and remove bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/min, acquiring fluorescence data at each 0.5 °C increment.
-
Analyze the resulting melt curves. The Tm is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence signal. An increase in Tm in the presence of this compound indicates stabilization.
Aggregation Assay (Dynamic Light Scattering - DLS)
Objective: To monitor the aggregation kinetics of a protein under stress in the presence and absence of this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Appropriate buffer for the protein
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes or multi-well plates compatible with the DLS instrument
-
Incubator or temperature controller for inducing thermal stress
Protocol:
-
Prepare stock solutions of the protein and this compound in a filtered, degassed buffer.
-
In separate cuvettes or wells, prepare samples of the protein alone and the protein with various concentrations of this compound.
-
Place the samples in the DLS instrument and allow them to equilibrate to the desired starting temperature.
-
Initiate DLS measurements to determine the initial particle size distribution (hydrodynamic radius) and polydispersity index (PDI) of the samples.
-
Induce aggregation by applying a stress, such as increasing the temperature to a point just below the protein's Tm or by continuous shaking.
-
Acquire DLS measurements at regular time intervals to monitor changes in the particle size distribution and PDI.
-
An increase in the average hydrodynamic radius and PDI over time indicates protein aggregation. A slower rate of increase in these parameters in the presence of this compound demonstrates its ability to suppress aggregation.
Enzyme Activity Assay
Objective: To assess the retention of a protein's biological activity after exposure to stress in the presence of this compound.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound
-
Appropriate buffer for the enzyme assay
-
Spectrophotometer or other instrument to measure the product of the enzymatic reaction
-
Method for inducing stress (e.g., incubator for thermal stress)
Protocol:
-
Prepare solutions of the enzyme with and without this compound in the assay buffer.
-
Subject the enzyme solutions to a defined stress condition (e.g., incubation at an elevated temperature for a specific duration).
-
After the stress period, cool the samples to the optimal temperature for the enzyme assay.
-
Initiate the enzymatic reaction by adding the substrate to each sample.
-
Monitor the rate of product formation over time using the appropriate detection method (e.g., absorbance change at a specific wavelength).
-
Calculate the initial velocity of the reaction for each sample.
-
Compare the activity of the stressed enzyme samples with and without this compound to a non-stressed control. Higher retained activity in the presence of this compound indicates its protective effect.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed.
Caption: Core mechanisms of protein stabilization by the trehalose moiety.
Caption: Synergistic stabilization mechanisms of the C12 acyl chain of this compound.
Caption: Experimental workflow for evaluating protein stabilization by this compound.
Conclusion
This compound represents a significant advancement in protein stabilization technology. By combining the well-established protective mechanisms of the trehalose moiety with the surfactant properties of a C12 acyl chain, it offers a multi-faceted approach to preventing protein degradation. The synergistic action of water replacement, vitrification, preferential exclusion, and interfacial protection makes this compound a highly effective excipient for the formulation of sensitive protein therapeutics, addressing challenges related to both thermal and mechanical instability. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique advantages of this powerful protein stabilizer.
References
- 1. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and assessment of suitability of trehalose fatty acid esters as alternatives for polysorbates in protein formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Trehalose Dodecanoate (Trehalose C12)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose dodecanoate, commonly referred to as Trehalose C12, is a non-ionic surfactant belonging to the class of sugar-based amphiphiles. It consists of a hydrophilic trehalose headgroup, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, and a hydrophobic 12-carbon alkyl chain (dodecanoate). This unique structure imparts valuable physicochemical properties, making it a subject of increasing interest in various research and development fields, including membrane protein solubilization, drug delivery systems, and the stabilization of biomolecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological interactions.
Core Physicochemical Properties
The amphiphilic nature of this compound governs its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration. These properties are crucial for its application as a detergent and delivery vehicle.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Trehalose 6-dodecanoate, TreC12 | [1](2) |
| Molecular Formula | C₂₄H₄₄O₁₂ | [1](2) |
| Molecular Weight | 524.6 g/mol | [1](2) |
| Critical Micelle Concentration (CMC) | 0.15 mM | [1](2) |
| Solubility | DMSO: ≥10 mg/mL, PBS (pH 7.2): ≥10 mg/mL, Ethanol: Sparingly soluble (1-10 mg/mL) | [1](2) |
Table 2: Comparative Physicochemical Properties of Dodecyl Saccharide Surfactants
For context, the properties of this compound are compared with other common dodecyl saccharide surfactants. Note that the micelle size and aggregation number for this compound are estimated based on the closely related n-Dodecyl-α-D-Maltopyaranoside due to the limited availability of direct experimental data for this compound.
| Surfactant | CMC (mM) | Micelle Size (Hydrodynamic Diameter, nm) | Aggregation Number |
| This compound (estimated) | 0.15 | ~9.0 | ~90 |
| n-Dodecyl-β-D-maltoside (DDM) | 0.17 | 9.8 | 98 |
| n-Dodecyl-α-D-Maltopyaranoside | 0.152 | Not explicitly found | ~90[3] |
Thermodynamic Properties
Experimental Protocols
Accurate characterization of the physicochemical properties of this compound is essential for its effective application. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines the measurement of the CMC of this compound by monitoring the change in surface tension of its aqueous solutions as a function of concentration.
Materials and Equipment:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 1 mM).
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Surface Tension Measurement:
-
Start with the most dilute solution to minimize contamination.
-
Measure the surface tension of each solution. Ensure the temperature is constant throughout the experiment.
-
Thoroughly clean the ring or plate between measurements.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will show two distinct linear regions. The point of intersection of the two lines corresponds to the CMC.[7]
-
Protocol 2: Determination of Micelle Size by Dynamic Light Scattering (DLS)
This protocol describes the measurement of the hydrodynamic diameter of this compound micelles in solution.
Materials and Equipment:
-
This compound solution at a concentration significantly above the CMC (e.g., 10 mM)
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes for DLS measurement
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in high-purity water at a concentration well above its CMC. Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or aggregates.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement according to the instrument's protocol.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The software will typically provide an intensity-weighted size distribution.
Biological Interactions and Signaling Pathways
Trehalose and its derivatives are known to interact with cellular systems, influencing various biological processes. A key mechanism of action for trehalose is the induction of autophagy, a cellular process for degrading and recycling cellular components.
Cellular Uptake and Autophagy Induction
Trehalose is taken up by cells through endocytosis and accumulates in lysosomes.[8] This accumulation is thought to induce a mild lysosomal stress, leading to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] The activation of TFEB is mediated by the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway at the lysosomal surface.
Signaling Pathway of Trehalose-Induced Autophagy
The following diagram illustrates the proposed signaling pathway for trehalose-induced autophagy. It is anticipated that this compound, due to its trehalose headgroup, will follow a similar mechanism.
Caption: this compound induced autophagy signaling pathway.
Experimental Workflow: Liposome Preparation with this compound
This compound can be incorporated into liposomal formulations to enhance their stability and modify their surface properties. The following diagram outlines a typical workflow for preparing liposomes incorporating this compound using the thin-film hydration method.
Caption: Experimental workflow for liposome preparation.
Conclusion
This compound is a versatile amphiphilic molecule with significant potential in various scientific and industrial applications. Its well-defined physicochemical properties, particularly its low critical micelle concentration and the inherent stabilizing characteristics of the trehalose headgroup, make it an attractive alternative to conventional non-ionic surfactants. The detailed experimental protocols provided in this guide will aid researchers in the accurate characterization of this compound and its formulations. Furthermore, understanding its interaction with cellular pathways, such as the induction of autophagy, opens up new avenues for its application in drug delivery and cellular biology research. Further investigation into the specific thermodynamic properties and micellar characteristics of this compound will undoubtedly expand its utility and contribute to the development of novel and effective solutions in the fields of biotechnology and pharmaceuticals.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 4. Properties of Aqueous Trehalose Mixtures: Glass Transition and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. didatticagelato.it [didatticagelato.it]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. mdpi.com [mdpi.com]
Initial Studies on Trehalose C12 as a Cryoprotectant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide will, therefore, focus on the foundational knowledge of trehalose as a cryoprotectant, drawing parallels and inferring potential mechanisms and experimental approaches that would be relevant for the study of Trehalose C12. We will present available data on amphiphilic trehalose derivatives where possible and propose experimental workflows for future investigations into this compound.
Introduction to Trehalose as a Cryoprotectant
Trehalose is a non-reducing disaccharide composed of two α-glucose units. It is found in various organisms that can survive extreme environmental conditions, such as desiccation and freezing[1]. Its cryoprotective effects are attributed to several mechanisms[1][2]:
-
Water Replacement Hypothesis: Trehalose can replace water molecules at the surface of proteins and membranes, forming hydrogen bonds and maintaining their native structure in the absence of water.
-
Vitrification: At high concentrations, trehalose solutions can form a glassy, amorphous solid state (vitrification) upon cooling, which prevents the formation of damaging ice crystals[1].
-
Membrane Stabilization: Trehalose interacts with the phospholipid headgroups of cell membranes, lowering the lipid phase transition temperature and stabilizing the membrane structure during freezing and thawing[2].
Despite its potential, the low permeability of trehalose across cell membranes is a major limitation for its intracellular cryoprotective action[3][4].
This compound: An Amphiphilic Derivative
This compound, or dodecyl trehalose, is a derivative of trehalose where a 12-carbon alkyl chain (lauryl group) is attached to the trehalose molecule. This modification imparts an amphiphilic character to the molecule, with the trehalose head group being hydrophilic and the C12 tail being hydrophobic. This structure suggests a potential for enhanced interaction with the lipid bilayers of cell membranes. It is hypothesized that this could facilitate its localization at the membrane surface or even its transport into the cell, potentially overcoming the permeability issue of unmodified trehalose.
While specific studies on the cryoprotective effects of this compound are lacking in the available literature, research on other amphiphilic trehalose derivatives and the use of liposomes to deliver trehalose can provide valuable insights.
Quantitative Data on Trehalose and its Derivatives in Cryopreservation
The following tables summarize quantitative data from studies on unmodified trehalose and its delivery via liposomes, which can serve as a benchmark for future studies on this compound.
Table 1: Cryoprotective Efficacy of Unmodified Trehalose on Various Cell Types
| Cell Type | Trehalose Concentration | Co-Cryoprotectant | Post-Thaw Viability/Recovery | Reference |
| Human Hepatocytes | 0.2 M | 10% DMSO | 62.9% (vs. 46.9% with DMSO alone) | [5] |
| Human Red Blood Cells | 0.3 M (extracellular) | Liposomes | 66% recovery | [6] |
| Fish Embryonic Stem Cells | 0.2 M | 0.8 M DMSO | > 83% viability | [7] |
| Murine Spermatogonial Stem Cells | 50 mM | 10% DMSO | 90% (vs. 76% with DMSO alone) | [1] |
| Human Peripheral Blood Stem Cells | 1 M | None | Higher than DMSO alone | [1] |
Table 2: Effect of Trehalose Delivery via Liposomes on Cryopreservation of Human Erythrocytes
| Treatment | Freezing Medium | Post-Thaw Recovery (Immediate) | Post-Thaw Recovery (96h at 4°C) | Reference |
| DOPC Liposomes + Trehalose | HES | 92.6 - 97.4% | 77.5% | [8] |
| Trehalose alone | Trehalose medium | 77.8% | 81.6% | [8] |
| DOPC Liposomes + Trehalose | Trehalose medium | up to 89.7% | - | [8] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; HES: Hydroxyethyl starch
Proposed Experimental Protocols for Evaluating this compound
Based on standard cryopreservation protocols and studies on other trehalose derivatives, a detailed methodology for assessing the cryoprotective potential of this compound is proposed below.
Cell Culture
-
Cell Line: A well-characterized cell line (e.g., HeLa, 3T3 fibroblasts, or a specific cell type of interest) should be used.
-
Culture Medium: Standard culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Cryopreservation Protocol
-
Cell Harvest: Cells are harvested at 80-90% confluency using trypsin-EDTA.
-
Cell Suspension: Cells are washed and resuspended in the desired cryopreservation medium at a concentration of 1 x 10^6 cells/mL.
-
Cryopreservation Media Preparation:
-
Control Group 1: Standard cryopreservation medium (e.g., 10% DMSO in culture medium).
-
Control Group 2: Culture medium with varying concentrations of unmodified trehalose.
-
Experimental Group: Culture medium with varying concentrations of this compound.
-
Combination Group: Culture medium with a fixed concentration of DMSO and varying concentrations of this compound.
-
-
Cooling:
-
Aliquots of the cell suspension in cryovials are cooled in a controlled-rate freezer at a rate of -1°C/minute down to -80°C.
-
Vials are then transferred to liquid nitrogen (-196°C) for long-term storage.
-
-
Thawing:
-
Cryovials are rapidly thawed in a 37°C water bath.
-
The cell suspension is immediately diluted with warm culture medium to reduce the concentration of the cryoprotectant.
-
Cells are centrifuged, resuspended in fresh medium, and plated for post-thaw analysis.
-
Post-Thaw Analysis
-
Viability Assessment:
-
Trypan Blue Exclusion Assay: To determine the percentage of viable cells immediately after thawing.
-
MTT or PrestoBlue Assay: To assess metabolic activity and cell proliferation at 24, 48, and 72 hours post-thaw.
-
-
Membrane Integrity:
-
Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells.
-
-
Apoptosis Assay:
-
Annexin V/Propidium Iodide Staining: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
-
-
Functional Assays: Specific assays depending on the cell type (e.g., differentiation potential for stem cells, cytokine secretion for immune cells).
Mandatory Visualizations
Proposed Mechanism of Action for Amphiphilic Trehalose Derivatives
The following diagram illustrates the hypothesized mechanism by which an amphiphilic trehalose derivative like this compound might interact with the cell membrane to provide cryoprotection.
Caption: this compound interaction with the cell membrane.
Experimental Workflow for Evaluating this compound
The following diagram outlines the logical flow of experiments to assess the cryoprotective efficacy of this compound.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane stabilization during freezing: the role of two natural cryoprotectants, trehalose and proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalose in Biomedical Cryopreservation-Properties, Mechanisms, Delivery Methods, Applications, Benefits, and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryopreservation of primary human hepatocytes: the benefit of trehalose as an additional cryoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of trehalose-loaded liposomes on red blood cell response to freezing and post-thaw membrane quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the non-toxic cryoprotectant trehalose enhances recovery and function of fish embryonic stem cells following cryogenic storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effects of liposomes, trehalose, and hydroxyethyl starch for cryopreservation of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sweet Science of Surface Activity: A Technical Guide to the Discovery and History of Trehalose-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel biocompatible and functional excipients, the unique class of trehalose-based surfactants has emerged as a compelling area of research. These glycolipids, featuring the non-reducing disaccharide trehalose as their hydrophilic headgroup, exhibit a remarkable combination of surface activity, biological functionality, and low toxicity. This technical guide provides an in-depth exploration of the discovery and history of these fascinating molecules, from their initial identification as microbial byproducts to their current status as sophisticated, synthetically accessible compounds with significant potential in drug delivery, vaccine formulation, and beyond. This document details the key scientific milestones, presents critical physicochemical data, outlines experimental methodologies, and illustrates the intricate signaling pathways they influence.
A Historical Perspective: From Microbial Curiosities to Potent Biomolecules
The story of trehalose-based surfactants is intrinsically linked to the study of microorganisms, particularly those from the genera Mycobacterium, Rhodococcus, and Corynebacterium.
The Dawn of Discovery: "Cord Factor"
The earliest recognition of a trehalose-based lipid dates back to the mid-20th century with the study of Mycobacterium tuberculosis. In 1947, Gardner Middlebrook and his colleagues observed that virulent strains of this bacterium grew in a characteristic serpentine, cord-like fashion in liquid culture.[1] This phenomenon led to the isolation of the causative agent, a lipid dubbed "cord factor," by Hubert Bloch in the 1950s.[2] It was not until 1956 that the chemical structure of this potent virulence factor was elucidated as trehalose-6,6'-dimycolate (TDM).[3] TDM consists of a trehalose molecule esterified at the 6 and 6' positions with two long-chain, α-branched, β-hydroxy fatty acids known as mycolic acids.[1][4] Early research demonstrated that TDM could elicit granulomatous responses and possessed adjuvant properties, laying the groundwork for future immunological studies.[1]
Expanding the Family: Surfactants from Rhodococcus
In the latter half of the 20th century, research into microbial surfactants expanded, with a significant focus on non-pathogenic bacteria. In the late 1980s, a strain of Rhodococcus erythropolis isolated from alkaline soil was found to produce significant quantities of acidic exolipids when grown on n-alkanes.[5] These were identified as novel succinoyl trehalose lipids (STLs), where the trehalose core is esterified with both fatty acids and succinic acid.[5][6] This discovery was pivotal as it highlighted that trehalose lipids were not exclusive to pathogenic mycobacteria and could be produced in larger, more accessible quantities. Subsequent research on various Rhodococcus species has revealed a diverse array of trehalose lipids, including trehalose tetraesters, with varying fatty acid chain lengths depending on the carbon source provided.[7][8]
Corynomycolates and Beyond
Further investigations into related actinomycetes, such as Corynebacterium species, led to the discovery of trehalose dicorynomycolates (TDCM) and monocorynomycolates (TMCM).[6][9] These differ from TDM in the structure of their fatty acids, which are shorter-chain corynomycolic acids.[9] The identification of these variants underscored the structural diversity of naturally occurring trehalose lipids and prompted further exploration into their unique biological activities.
Physicochemical Properties of Trehalose-Based Surfactants
A key characteristic of any surfactant is its ability to reduce surface and interfacial tension and to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). These properties are crucial for their function as emulsifiers, detergents, and drug delivery vehicles. The following tables summarize key quantitative data for various trehalose-based surfactants.
| Surfactant Type | Producing Organism | Fatty Acid Composition | CMC | Surface Tension Reduction (γCMC) | Reference |
| Trehalose Tetraester (THL) | Rhodococcus erythropolis 51T7 | C9-C11 | 0.037 g/L (37 mg/L) | Reduces interfacial tension against hexadecane to 5 mN/m | [10] |
| Trehalose Lipid | Rhodococcus fascians BD8 | Not specified | 0.140 mg/mL (140 mg/L) | Reduces surface tension of water from 72 to 34 mN/m | [11] |
| Succinoyl Trehalose Lipid (STL-1) | Rhodococcus sp. SD-74 | Primarily C16 (from n-hexadecane) | 5.6 x 10⁻⁶ M | 19.0 mN/m | [12][13] |
| Sodium Salt of STL-1 (NaSTL-1) | Rhodococcus sp. SD-74 | Primarily C16 (from n-hexadecane) | 7.7 x 10⁻⁶ M | 23.7 mN/m | [12][13] |
| 6-O-monocaprinoyl-α,α-trehalose | Synthetic | C10 | ~0.001-0.01% (m/V) | Not specified | [8] |
| 6-O-monolauroyl-α,α-trehalose | Synthetic | C12 | ~0.001-0.01% (m/V) | Not specified | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and characterization of trehalose-based surfactants.
Synthesis of Trehalose-Based Surfactants
1. Microbial Production and Purification of Rhodococcus Trehalose Lipids
-
Cultivation: Rhodococcus strains, such as Rhodococcus fascians BD8, are typically grown in a minimal salt medium (e.g., Davis Minimal Media) with a hydrocarbon carbon source like n-hexadecane (e.g., 20 g/L) to induce biosurfactant production.[11] Cultures are incubated at an appropriate temperature (e.g., 28°C) with shaking for several days (e.g., 120 hours).[11]
-
Extraction: The culture broth is centrifuged to remove bacterial cells. The cell-free supernatant is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the trehalose lipids, is collected and the solvent is removed under vacuum.[11]
-
Purification: The crude extract is further purified using chromatographic techniques. Column chromatography on silica gel is a common method.[7][8] The column is eluted with a solvent gradient (e.g., chloroform-methanol) to separate the different lipid components. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired trehalose lipids.
2. Enzymatic Synthesis of Trehalose Fatty Acid Esters
-
Reaction Setup: Trehalose is regioselectively esterified with a fatty acid donor (e.g., vinyl fatty acid esters) in an organic solvent like dimethylformamide.[14] A lipase, such as protease from Bacillus subtilis or immobilized Candida antarctica lipase B (Novozym 435), is used as the catalyst.[14][15]
-
Optimization: Reaction parameters such as the molar ratio of trehalose to fatty acid, enzyme concentration, temperature, and reaction time are optimized to maximize the yield of the desired mono- or diesters.[15] For example, an optimized conversion of 35% for trehalose palmitate esters was achieved in acetone at 60°C with a 1:5 molar ratio of trehalose to palmitic acid over 4 hours.[15][16]
-
Purification: The resulting trehalose fatty acid esters are purified by column chromatography.[15][16]
3. Chemical Synthesis of Succinoyl Trehalose Lipids
The chemical synthesis of more complex structures like succinoyl trehalose lipids is a multi-step process involving protection group chemistry. A general strategy involves:
-
Regioselective Protection: Differentiating the various hydroxyl groups on the trehalose backbone using protecting groups to allow for site-selective functionalization.
-
Acylation: Esterification of the desired hydroxyl groups with fatty acids.
-
Succinoylation: Introduction of the succinoyl groups.
-
Deprotection: Removal of the protecting groups to yield the final product. A reported synthesis of succinoyl trehalose lipids was achieved in 11-12 steps from trehalose with an overall yield of 11-12%.[5][17]
Characterization of Trehalose-Based Surfactants
1. Determination of Critical Micelle Concentration (CMC)
-
Fluorescence Spectroscopy: This is a sensitive method that utilizes a fluorescent probe, such as pyrene.[18][19] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in an aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles. This change in environment alters the ratio of certain emission peaks (e.g., I₁/I₃). A plot of this ratio against the logarithm of the surfactant concentration shows a sharp inflection point, which corresponds to the CMC.[18][19]
-
Protocol Outline:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution and allow the solvent to evaporate.
-
Measure the fluorescence emission spectrum (e.g., excitation at 334 nm, emission scanned from 350-450 nm).[19]
-
Determine the intensities of the first and third vibronic peaks (I₁ at ~372 nm and I₃ at ~383 nm).
-
Plot the I₁/I₃ ratio versus the log of the surfactant concentration. The midpoint of the transition in the resulting sigmoidal curve is the CMC.
-
-
2. Surface Tension Measurement
-
Wilhelmy Plate Method: This is a widely used and accurate method to measure the surface tension of a liquid.[20][21][22] A thin plate, typically made of platinum, is suspended from a tensiometer and oriented perpendicular to the liquid surface. The force exerted on the plate by the surface tension is measured.
-
Procedure:
-
A clean Wilhelmy plate is attached to a sensitive balance (tensiometer).
-
The plate is lowered until it just touches the surface of the surfactant solution.
-
The liquid wets the plate, and the force due to surface tension pulls the plate downwards.
-
The surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ) using the Wilhelmy equation: γ = F / (L * cosθ).[1] For a platinum plate that is completely wetted, the contact angle is assumed to be 0°, simplifying the equation.
-
Measurements are taken for a series of surfactant concentrations. A plot of surface tension versus the logarithm of concentration is generated. The concentration at which the surface tension plateaus is the CMC.
-
-
Biological Activity and Signaling Pathways
Trehalose-based surfactants are not merely inert excipients; they possess a range of biological activities, many of which are mediated through specific interactions with host cell receptors and signaling pathways.
Interaction with Cell Membranes
Trehalose lipids, particularly those from Rhodococcus, have a high affinity for phospholipid membranes.[23][24] They can insert into the lipid bilayer, altering its structural and functional properties.[23] This can lead to increased membrane permeability and, at higher concentrations, cell lysis. For example, a succinoyl trehalose lipid from Rhodococcus sp. was shown to cause hemolysis of human red blood cells via a colloid-osmotic mechanism, likely by forming pores in the cell membrane.[24]
Immunomodulatory Effects and the Mincle Signaling Pathway
The most well-characterized signaling pathway initiated by certain trehalose lipids, especially TDM and its synthetic analogue trehalose dibehenate (TDB), is through the Macrophage Inducible C-type Lectin (Mincle) receptor.[3][25] Mincle is a pattern recognition receptor expressed on myeloid cells, including macrophages and neutrophils.[14]
-
Mechanism of Activation:
-
Ligand Binding: TDM or TDB binds to the extracellular carbohydrate recognition domain of Mincle.[25]
-
Signal Transduction: This binding event triggers the association of Mincle with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[14][16]
-
Downstream Cascade: Phosphorylation of the ITAM by Src family kinases leads to the recruitment and activation of spleen tyrosine kinase (Syk). Syk, in turn, activates a signaling complex involving CARD9, Bcl10, and MALT1.[14]
-
Cellular Response: This cascade culminates in the activation of transcription factors, most notably NF-κB, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[14]
-
Inhibition of Phagosome Maturation
A key virulence mechanism of M. tuberculosis is its ability to survive within macrophages by preventing the fusion of its phagosome with lysosomes. TDM is a major contributor to this process.[18][20][21][26]
-
Mechanism of Inhibition:
-
SNARE Protein Interaction: TDM has been shown to interact with host SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) proteins.[18][20][22]
-
Non-canonical Complex Formation: In the presence of TDM, the SNARE proteins VTI1B and STX8, which are normally involved in endosome fusion, form a non-canonical complex with VAMP2.[18][20][22]
-
Inhibition of Fusion: This aberrant complex formation inhibits the binding of VAMP8, a SNARE protein essential for phagosome-lysosome fusion.[18][20]
-
Bacterial Survival: By blocking this crucial step in phagosome maturation, TDM allows the mycobacteria to reside and replicate within a more hospitable phagosomal compartment, avoiding the degradative environment of the lysosome.
-
Applications in Drug Development
The unique properties of trehalose-based surfactants make them highly attractive for various applications in the pharmaceutical and biotechnology industries.
-
Drug Delivery: Their amphiphilic nature allows them to form micelles and other nanostructures that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Their biocompatibility and low toxicity are significant advantages over many synthetic surfactants.
-
Vaccine Adjuvants: As demonstrated by TDM and TDB, trehalose lipids can act as potent adjuvants, stimulating the innate immune system via the Mincle pathway to enhance the adaptive immune response to vaccine antigens.[25]
-
Protein Stabilization: Trehalose itself is well-known for its ability to stabilize proteins against stresses such as dehydration and temperature fluctuations. Trehalose-based surfactants can combine this stabilizing property with surface activity, making them ideal for formulating delicate protein-based therapeutics like monoclonal antibodies and hormones.[8] For example, 6-O-monocaprinoyl-α,α-trehalose and 6-O-monolauroyl-α,α-trehalose were shown to be as effective as polysorbate 80 in preventing the aggregation of human growth hormone under shaking-induced stress.[8]
Conclusion
The journey of trehalose-based surfactants from their discovery as obscure microbial lipids to their current status as well-characterized, multifunctional biomolecules is a testament to the power of interdisciplinary research. Initially identified through bacteriological observations, their structures were elucidated by chemists, their biological activities unraveled by immunologists and cell biologists, and their production and modification refined by biotechnologists and synthetic chemists. For drug development professionals, these molecules offer a versatile platform for creating safer and more effective formulations. With a deep understanding of their history, physicochemical properties, and biological mechanisms of action, the scientific community is now poised to fully exploit the "sweet" potential of these remarkable surfactants.
References
- 1. Wilhelmy plate - Wikipedia [en.wikipedia.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. agilent.com [agilent.com]
- 4. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Commensal-derived Trehalose Monocorynomycolate Triggers γδ T Cell-driven Protective Ocular Barrier Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Trehalose Lipid Biosurfactant Reduces Adhesion of Microbial Pathogens to Polystyrene and Silicone Surfaces: An Experimental and Computational Approach [frontiersin.org]
- 12. Structural characterization and surface-active properties of a succinoyl trehalose lipid produced by Rhodococcus sp. SD-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Enzymatic synthesis of trehalose esters having lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of fatty acid esters of trehalose: Process optimization, characterization of the esters and evaluation of their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 21. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]
- 22. dsp-book.narod.ru [dsp-book.narod.ru]
- 23. Trehalose itself plays a critical role on lipid metabolism: Trehalose increases jejunum cytoplasmic lipid droplets which negatively correlated with mesenteric adipocyte size in both HFD-fed trehalase KO and WT mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Trehalose lipid biosurfactants produced by the actinomycetes Tsukamurella spumae and T. pseudospumae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Establishment and Comparison of A Determination Method of Critical Micelle Concentration for Surfactants [zgys.nifdc.org.cn]
Core Principles of Didecanoyl Trehalose (C12) in Biochemical Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecanoyl Trehalose (Trehalose C12) is a synthetic analog of trehalose, a naturally occurring disaccharide. In recent years, this compound and related lipophilic trehalose derivatives have garnered significant attention within the scientific community for their potent and specific activities in biochemical and cellular assays. This technical guide provides an in-depth overview of the core principles governing the use of this compound, focusing on its two primary and well-documented roles: the activation of the Macrophage-Inducible C-type Lectin (Mincle) receptor and the induction of autophagy. This document will detail the underlying signaling pathways, provide structured quantitative data, and present detailed experimental protocols for key assays, enabling researchers to effectively harness the capabilities of this versatile molecule in their studies.
Mincle Receptor Activation by this compound
This compound and other trehalose mono- and di-esters function as potent agonists for the Mincle receptor (also known as CLEC4E), a key pattern recognition receptor (PRR) expressed on the surface of myeloid cells such as macrophages and dendritic cells.[1][2] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, making these molecules valuable tools for immunological research and as potential vaccine adjuvants.[3][4]
Signaling Pathway
The binding of this compound to Mincle initiates a well-defined signaling pathway, culminating in the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes.
Quantitative Data: Binding Affinities and Cytokine Production
The affinity of trehalose derivatives for the Mincle receptor and their ability to induce cytokine production are critical parameters in their evaluation. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinities of Trehalose Monoesters to Human Mincle
| Compound | Acyl Chain Length | Relative Binding Affinity (Ki relative to Trehalose) |
| Trehalose | - | 1 |
| Trehalose Monopropionate | C3 | ~10 |
| Trehalose Monopentanoate | C5 | ~30 |
| Trehalose Monooctanoate | C8 | ~100 |
Data compiled from studies on the structure-activity relationship of trehalose derivatives. The binding affinity generally increases with the length of the acyl chain.[1][5][6]
Table 2: IL-6 Production by Human PBMCs in Response to Trehalose Analogs
| Compound | Concentration (µM) | IL-6 Concentration (pg/mL) |
| Vehicle Control | - | < 50 |
| Trehalose Dibehenate (TDB) | 10 | 1500 ± 250 |
| Lipidated Aryl Trehalose Analog (4d) | 10 | 4500 ± 500 |
| Lipidated Aryl Trehalose Analog (4h) | 10 | < 500 |
Representative data showing the differential capacity of various trehalose analogs to induce IL-6 production in human peripheral blood mononuclear cells (PBMCs).[2]
Experimental Protocols
This assay is used to screen for and characterize Mincle agonists by measuring the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, which is downstream of Mincle signaling.[7][8][9][10][11]
Materials:
-
2B4 T-cell hybridoma cells stably co-transfected with an NFAT-GFP reporter construct, human or mouse Mincle, and FcRγ.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
This compound and other test compounds.
-
96-well flat-bottom culture plates.
-
Flow cytometer.
Protocol:
-
Ligand Coating: Dissolve this compound and control compounds in a suitable solvent (e.g., isopropanol or a chloroform:methanol mixture) and serially dilute. Add 20 µL of each dilution to the wells of a 96-well plate. Allow the solvent to evaporate completely in a sterile environment, leaving the ligand coated on the well surface.
-
Cell Seeding: Harvest the NFAT-GFP reporter cells and resuspend them in complete RPMI-1640 medium to a concentration of 5 x 10^5 cells/mL.
-
Co-culture: Add 200 µL of the cell suspension to each ligand-coated well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition: Harvest the cells and analyze GFP expression by flow cytometry. The percentage of GFP-positive cells is indicative of NFAT activation and, consequently, Mincle signaling.
This assay quantifies the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, from primary human immune cells in response to Mincle agonists.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Complete RPMI-1640 medium.
-
This compound and other test compounds.
-
96-well flat-bottom culture plates.
-
ELISA kits for the cytokines of interest (e.g., human IL-6 and TNF-α).
Protocol:
-
Ligand Plating: Plate the trehalose derivatives as described in the NFAT-GFP reporter assay protocol.
-
Cell Seeding: Resuspend freshly isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Stimulation: Add 200 µL of the PBMC suspension to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6, TNF-α, and other cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Induction of Autophagy by Trehalose
Trehalose and its derivatives are recognized as potent inducers of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[12][13][14] Notably, trehalose induces autophagy through an mTOR-independent pathway, making it a valuable tool for studying autophagy regulation and for potential therapeutic applications in diseases characterized by protein aggregation.[8][15]
Signaling Pathway and Experimental Workflow
Trehalose-induced autophagy is primarily mediated by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Quantitative Data: Autophagy Markers
The induction of autophagy can be quantified by monitoring the levels of key autophagy-related proteins.
Table 3: Quantification of Autophagy Markers Following Trehalose Treatment
| Treatment | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Protein Level (Fold Change) |
| Control | 1.0 | 1.0 |
| Trehalose (100 mM, 24h) | 3.5 ± 0.5 | 0.4 ± 0.1 |
| Trehalose + Bafilomycin A1 | 5.8 ± 0.7 | 0.9 ± 0.2 |
Representative data from Western blot analysis of cell lysates treated with trehalose. An increase in the LC3-II/LC3-I ratio indicates increased autophagosome formation. A decrease in p62/SQSTM1 levels signifies its degradation through autophagy. The addition of a lysosomal inhibitor like Bafilomycin A1 leads to the accumulation of LC3-II, confirming an increase in autophagic flux.[16][17][18]
Experimental Protocols
This is a standard and widely used method to monitor autophagy by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[4][19][20]
Materials:
-
Cell line of interest cultured in appropriate medium.
-
Trehalose solution (e.g., 1 M stock in water, sterile-filtered).
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II).
-
PVDF membrane.
-
Primary antibodies: anti-LC3 and anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemililuminescent substrate.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of trehalose (e.g., 100 mM) for various time points (e.g., 6, 12, 24 hours). For autophagic flux measurement, treat a parallel set of wells with trehalose in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of trehalose treatment).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody for loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to the loading control.
Conclusion
This compound is a powerful and versatile tool for biochemical research, with well-defined roles in the activation of the Mincle receptor and the induction of mTOR-independent autophagy. Understanding the fundamental principles of its mechanisms of action, the associated signaling pathways, and the appropriate experimental methodologies is crucial for its effective application. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to design and execute robust experiments utilizing this compound, thereby advancing our understanding of immunology and cellular homeostasis. Further exploration into the structure-activity relationships of various trehalose derivatives will undoubtedly continue to yield novel insights and applications for this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Evaluation of Regiochemistry and Lipidation of Aryl Trehalose Mincle Agonists | MDPI [mdpi.com]
- 3. Co-Adsorption of Synthetic Mincle Agonists and Antigen to Silica Nanoparticles for Enhanced Vaccine Activity: A Formulation Approach to Co-Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Structural analysis for glycolipid recognition by the C-type lectins Mincle and MCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the conformation of human mincle that interacts with mycobacterial trehalose dimycolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a novel NFAT-GFP reporter platform useful for the functional avidity maturation of HLA class II-restricted TCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a novel NFAT-GFP reporter platform useful for the functional avidity maturation of HLA class II-restricted TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of autophagy flux in the nervous system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new method to measure autophagy flux in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Binding Sites for Acylated Trehalose Analogs of Glycolipid Ligands on an Extended Carbohydrate Recognition Domain of the Macrophage Receptor Mincle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Trehalose C12 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trehalose C12 (α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate) and related amphiphilic trehalose derivatives in the development of advanced drug delivery systems. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes and pathways.
Introduction to this compound in Drug Delivery
This compound is a non-reducing disaccharide functionalized with a twelve-carbon alkyl chain, rendering it amphiphilic. This structure allows it to act as a surfactant, emulsifier, and encapsulating material.[1] While research on commercially available this compound for drug delivery is emerging, significant insights can be drawn from studies on structurally similar, synthetically derived trehalose-based lipids. These derivatives are instrumental in forming various nanocarriers, such as nanoparticles and liposomes, for therapeutic applications.
The primary applications and advantages of using this compound and its analogues in drug delivery include:
-
Formation of Stable Nanocarriers: The amphiphilic nature of this compound facilitates the self-assembly into micelles, liposomes, and solid lipid nanoparticles (SLNs), which can encapsulate both hydrophilic and hydrophobic drugs.
-
Enhanced Cellular Uptake: The lipid component can facilitate passage through cellular membranes, improving the intracellular delivery of therapeutic agents.[2]
-
Induction of Autophagy: Trehalose itself is a known inducer of autophagy, a cellular process crucial for clearing aggregated proteins and damaged organelles.[2][3] Delivery of trehalose via nanocarriers can enhance this effect, offering therapeutic potential in neurodegenerative diseases and cancer.[2][4]
-
Biocompatibility and Stabilization: Trehalose is a natural sugar with excellent biocompatibility and is known for its ability to stabilize proteins and other biomolecules.[5][6]
Key Applications and Experimental Data
The primary application of amphiphilic trehalose derivatives is in the creation of nanocarriers for the delivery of therapeutic agents, or as the active agent itself, particularly in the context of autophagy induction for neurodegenerative diseases.[2]
Nanoparticle Formulations for Neurodegenerative Diseases
A significant application of trehalose-based amphiphiles is in the development of nanoparticles to treat neurodegenerative disorders like Parkinson's disease.[2] In this context, trehalose-nucleolipid conjugates, which are structurally analogous to this compound, have been synthesized and formulated into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Solid Lipid Nanoparticles (SLNs).[2] These formulations have been shown to be safe and are efficiently taken up by cells, where they induce autophagy.[2]
Table 1: Physicochemical Properties of Trehalose-Nucleolipid Nanoparticles [2]
| Nanoparticle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 167.2 ± 2.4 | < 0.2 | -25.0 ± 1.5 |
| Solid Lipid Nanoparticles | 120.4 ± 1.4 | < 0.2 | -20.0 ± 1.0 |
Experimental Protocols
The following protocols are based on the successful formulation of trehalose-based nanocarriers for therapeutic applications.[2]
Protocol for Preparation of Trehalose-Loaded PLGA Nanoparticles
This protocol describes the nanoprecipitation method for encapsulating a trehalose-based amphiphile within PLGA nanoparticles.[2]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, Resomer® RG 503H)
-
Trehalose-amphiphile conjugate
-
Tetrahydrofuran (THF)
-
Deionized water
-
Sonicator
Procedure:
-
Dissolve 31 mg of PLGA and the desired amount of trehalose-amphiphile in 3.1 mL of THF.
-
Under sonication (37 Hz, 100% power), rapidly add 200 µL of the organic solution to 20 mL of deionized water.
-
Continue sonication for 3 minutes to facilitate nanoparticle formation and solvent evaporation.
-
The resulting nanoparticle suspension is then ready for purification and characterization.
Protocol for Preparation of Trehalose-Based Solid Lipid Nanoparticles (SLNs)
This protocol utilizes a rapid mixing technique to formulate SLNs.[2]
Materials:
-
Trehalose-amphiphile conjugate
-
Appropriate lipid matrix
-
Syringe pumps
-
Deionized water
Procedure:
-
Prepare a stock solution of the trehalose-amphiphile and lipid matrix in a suitable organic solvent.
-
Using syringe pumps, simultaneously inject 500 µL of the lipid/trehalose-amphiphile solution (at 3 mL/min) and 1.5 mL of deionized water (at 9 mL/min) into a mixing chamber.
-
The rapid mixing induces the precipitation of the lipids and self-assembly into SLNs.
-
The resulting SLN suspension can be concentrated if necessary for further use.
Quantification of Encapsulation Efficiency and Drug Loading
The amount of encapsulated trehalose-amphiphile can be determined using UV-Vis spectroscopy.[2]
Procedure:
-
Prepare a standard calibration curve of the trehalose-amphiphile in a suitable solvent (e.g., methanol) by measuring absorbance at its maximum wavelength (e.g., 266.5 nm).
-
To determine the total amount of the trehalose-amphiphile, dissolve a known amount of the nanoparticle formulation in the solvent and measure the absorbance.
-
To determine the amount of free (unencapsulated) trehalose-amphiphile, centrifuge the nanoparticle suspension and measure the absorbance of the supernatant.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:
-
EE (%) = [(Total amount of amphiphile - Free amount of amphiphile) / Total amount of amphiphile] x 100
-
DL (%) = [(Total amount of amphiphile - Free amount of amphiphile) / Weight of nanoparticles] x 100
-
Signaling Pathways and Visualizations
Trehalose is known to induce autophagy through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[3] This is a significant advantage as mTOR inhibition can have undesirable side effects. The proposed mechanism involves the activation of the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3]
Caption: mTOR-independent autophagy pathway induced by intracellular delivery of trehalose.
Caption: Workflow for the preparation of trehalose-loaded PLGA nanoparticles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trehalose-Based Nucleolipids as Nanocarriers for Autophagy Modulation: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trehalose-Bearing Carriers to Target Impaired Autophagy and Protein Aggregation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trehalose C12 (LMNG) in GPCR Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lauryl Maltose Neopentyl Glycol (LMNG), also known as Trehalose C12, a superior detergent for the solubilization, stabilization, and structural determination of G-protein coupled receptors (GPCRs). This document outlines the advantages of LMNG, presents key quantitative data, and offers detailed protocols for its application in structural biology workflows.
Introduction to LMNG: A Superior Detergent for GPCR Stability
G-protein coupled receptors (GPCRs) are notoriously unstable when extracted from their native membrane environment, posing a significant challenge for structural and functional studies. The choice of detergent is therefore critical for maintaining the conformational integrity of these important drug targets. Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a powerful tool in the field, demonstrating significant advantages over traditional detergents like n-dodecyl-β-D-maltoside (DDM).[1][2][3][4]
The superior performance of LMNG is attributed to its unique branched structure, featuring two hydrophilic maltose head groups and two hydrophobic dodecyl chains.[1][5] This architecture allows for a more effective packing around the transmembrane domains of GPCRs, reducing receptor dynamics and providing enhanced stability.[2][6] Molecular dynamics simulations have shown that LMNG exhibits less motion compared to DDM, resulting in a denser aliphatic chain environment around the receptor's hydrophobic regions and the formation of more hydrogen bonds.[1][2][4][7] This leads to more favorable interaction energies between the detergent and the receptor, ultimately preserving the native structure for successful structural determination by cryo-electron microscopy (cryo-EM) and X-ray crystallography.[1][8]
Quantitative Comparison of Common Non-Ionic Detergents
The selection of an appropriate detergent is a crucial first step in any GPCR structural biology project. The following tables summarize key physicochemical properties and experimentally determined thermostability data for LMNG and other commonly used non-ionic detergents.
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Size (kDa) | Aggregation Number |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 [6][9][10] | ~40-91 [6][9] | ~200-600 [11] |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17[6] | ~50[6] | 80–150[9] |
| n-decyl-β-D-maltoside | DM | Alkyl Maltoside | ~1.8[6] | ~40[6] | - |
| n-octyl-β-D-glucoside | OG | Alkyl Glucoside | ~20-25[6] | ~6-8[6] | - |
| Glyco-diosgenin | GDN | Steroidal Glycoside | ~0.02-0.03[6] | ~70-75[6] | - |
Table 1: Physicochemical Properties of Common Non-Ionic Detergents. The Critical Micelle Concentration (CMC) is a key parameter for determining the appropriate detergent concentration for solubilization. LMNG's low CMC is advantageous as it remains effective at lower concentrations.[5]
| GPCR Target | Detergent | Apparent Tm (°C) | Reference |
| Thermostabilized Adenosine A2A Receptor (tA2AR) | LMNG | 44.2 ± 0.2 | [6] |
| DMNG | 33.9 ± 0.2 | [6] | |
| OGNG | 24.2 ± 0.6 | [6] | |
| Wild-type Adenosine A2A Receptor (WT-A2AR) | LMNG | ~11°C higher than DDM | [1] |
| Cannabinoid Receptor 2 (CB2) | LMNG | Marginally more stable than DDM | [12] |
| DDM | ~33 | [12] | |
| β2 Adrenergic Receptor (β2AR) | MNG-3 (LMNG) | Higher than DDM | [13] |
Table 2: Experimentally Determined Thermostability (Tm) of GPCRs in Various Detergents. The melting temperature (Tm) is a measure of protein stability. A higher Tm indicates greater stability. These data highlight the superior stabilizing effect of LMNG for several GPCRs.
Experimental Protocols
The following protocols provide a general framework for the solubilization, purification, and preparation of GPCRs for structural studies using LMNG. Optimization of specific concentrations and incubation times may be necessary for different GPCR targets.
Protocol 1: GPCR Solubilization and Affinity Purification
This protocol describes a general procedure for the solubilization of a His-tagged GPCR from cell membranes and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell paste from insect or mammalian cells expressing the target GPCR
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 10% glycerol, protease inhibitor cocktail
-
Solubilization Buffer: Lysis Buffer containing 0.5% (w/v) LMNG and 0.1% (w/v) Cholesteryl Hemisuccinate (CHS)
-
Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.01% (w/v) LMNG, 0.002% (w/v) CHS
-
Elution Buffer: Wash Buffer containing 250-500 mM imidazole
-
Ni-NTA or Co-Talon affinity resin
Procedure:
-
Membrane Preparation: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a dounce homogenizer, sonication, or high-pressure homogenizer. Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1-2 hours at 4°C. The optimal detergent-to-protein ratio should be determined empirically.
-
Clarification: Centrifuge the solubilized membranes at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Affinity Chromatography:
-
Incubate the supernatant containing the solubilized GPCR with pre-equilibrated affinity resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin into a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified GPCR with Elution Buffer.
-
-
Quality Control: Analyze the purified protein by SDS-PAGE and quantify the concentration using a BCA assay or UV absorbance at 280 nm.
Protocol 2: Size Exclusion Chromatography for Sample Homogeneity
Size exclusion chromatography (SEC) is a critical step to ensure the homogeneity of the purified GPCR-detergent complex, which is essential for successful structural studies.
Materials:
-
Purified GPCR from Protocol 1
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% (w/v) LMNG, 0.002% (w/v) CHS
-
Size exclusion chromatography column (e.g., Superdex 200 Increase or equivalent)
Procedure:
-
Concentrate the eluted GPCR from the affinity chromatography step to a suitable volume (e.g., 0.5 mL).
-
Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Load the concentrated protein onto the column and run the chromatography at a flow rate appropriate for the column size.
-
Collect fractions corresponding to the monodisperse peak of the GPCR-detergent complex.
-
Analyze the peak fractions by SDS-PAGE to confirm the purity and integrity of the receptor.
Protocol 3: Cryo-EM Sample Preparation
Materials:
-
Homogeneous GPCR sample from Protocol 2 (typically at a concentration of 2-10 mg/mL)
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Vitrobot or other plunge-freezing device
Procedure:
-
Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.
-
Apply 3-4 µL of the purified GPCR sample to the grid.
-
Blot the grid for a few seconds to remove excess liquid, leaving a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
Store the vitrified grids in liquid nitrogen until imaging.
Protocol 4: Lipidic Cubic Phase (LCP) Crystallization
For crystallization, the purified GPCR in LMNG is reconstituted into a lipidic cubic phase.
Materials:
-
Concentrated, homogeneous GPCR sample from Protocol 2 in a low-salt buffer.
-
Monoolein or other LCP-forming lipid.
-
LCP mixing syringe system.
-
Crystallization plates (glass sandwich plates are commonly used).
Procedure:
-
Load the purified GPCR solution and the molten lipid into the LCP mixing syringes, typically in a 2:3 protein-to-lipid ratio by volume.
-
Dispense the viscous LCP mixture as small boli onto the crystallization plate.
-
Overlay the boli with a precipitant solution from a crystallization screen.
-
Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
Monitor the plates for crystal growth over several days to weeks.
Visualizations
References
- 1. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? | Semantic Scholar [semanticscholar.org]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporation of Trehalose C12 into Amorphous Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Application Note: Utilizing Trehalose C12 in Amorphous Solid Dispersions
Introduction to Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions (ASDs) are a key formulation strategy for enhancing the oral bioavailability of poorly water-soluble drugs, which are prevalent in the pharmaceutical development pipeline. By dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix, ASDs can achieve a higher apparent solubility and faster dissolution rate compared to the crystalline form of the drug. This is because no energy is required to break the crystal lattice of the API. Common methods for preparing ASDs include spray drying and hot-melt extrusion.
The Unique Role of this compound in ASDs
"this compound" refers to α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, a non-ionic surfactant derived from the natural disaccharide trehalose. In this molecule, the trehalose acts as a hydrophilic head group, while the C12 fatty acid chain (dodecanoate) provides a hydrophobic tail. This amphiphilic structure allows this compound to function as a surfactant and stabilizer.
While unmodified trehalose is known for its ability to stabilize proteins and form a high glass transition temperature (Tg) amorphous matrix, this compound offers additional functionalities within an ASD formulation:
-
Plasticizer: In hot-melt extrusion (HME), this compound can act as a plasticizer, reducing the melt viscosity of the polymer matrix.[1][2] This allows for lower processing temperatures, which is crucial for thermally labile APIs.[1][2]
-
Wetting Agent: The surfactant properties of this compound can improve the wettability of the final ASD powder, facilitating faster dissolution in aqueous media.
-
Stabilizer: this compound may inhibit the recrystallization of the amorphous API, both in the solid state and during dissolution. By forming micelles in solution, it can entrap the dissolved drug and maintain a supersaturated state, which is critical for enhanced absorption.[2]
-
Solubilizer: Its surfactant nature can contribute to the overall solubility enhancement of the poorly soluble drug.
The incorporation of a surfactant like this compound can create a ternary ASD system (API:Polymer:Surfactant) that offers synergistic benefits over a binary (API:Polymer) system. However, it is important to carefully screen the concentration of this compound, as surfactants can sometimes compete with the drug for binding sites on the polymer, potentially affecting stability.[2]
Rationale for Methodology
The following protocols for incorporating this compound into amorphous solid dispersions are based on established principles for formulating ternary ASDs containing a surfactant.[1][2] The two primary manufacturing methods detailed are Spray Drying and Hot-Melt Extrusion , as they are scalable and widely used in the pharmaceutical industry.[2]
Experimental Protocols
Protocol 1: Preparation of this compound-based ASD by Spray Drying
This protocol describes a solvent evaporation method suitable for both thermally stable and labile compounds.
2.1.1 Materials and Equipment
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., PVP K30, PVP VA64, HPMC-AS)
-
This compound (α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate)
-
Organic Solvent System (e.g., methanol, ethanol, acetone, or a mixture like dichloromethane/methanol)
-
Laboratory-scale spray dryer with a two-fluid nozzle
-
Magnetic stirrer and hot plate
-
Analytical balance
2.1.2 Procedure
-
Solution Preparation:
-
Accurately weigh the API, polymer, and this compound based on the desired formulation ratios (refer to Table 1).
-
Select a common solvent or solvent system that can dissolve all three components to form a homogenous solution.
-
Dissolve the components in the chosen solvent system under gentle stirring. A typical solid content for the feed solution is between 5-10% w/v.
-
Ensure complete dissolution of all components before proceeding.
-
-
Spray Dryer Setup:
-
Set up the spray dryer according to the manufacturer's instructions.
-
Equilibrate the system by running the solvent blank through the nozzle.
-
Set the process parameters (refer to Table 2 for typical ranges). Key parameters include:
-
Inlet Temperature
-
Atomizing Gas Flow Rate
-
Feed Solution Flow Rate
-
Aspirator Rate
-
-
-
Spray Drying Process:
-
Pump the prepared feed solution through the nozzle into the drying chamber.
-
The hot drying gas rapidly evaporates the solvent, leading to the formation of solid particles.
-
The dried ASD powder is separated from the gas stream by a cyclone and collected in a collection vessel.
-
-
Post-Processing:
-
The collected powder should be further dried under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Store the final ASD powder in a desiccator over a suitable desiccant to prevent moisture absorption.
-
Protocol 2: Preparation of this compound-based ASD by Hot-Melt Extrusion (HME)
This protocol describes a solvent-free fusion method suitable for thermally stable compounds.
2.2.1 Materials and Equipment
-
Active Pharmaceutical Ingredient (API)
-
Thermoplastic Polymer (e.g., Soluplus®, PVP VA64, Eudragit® grades)
-
This compound
-
Laboratory-scale twin-screw extruder
-
Gravimetric feeder(s)
-
Downstream cooling and pelletizing/milling equipment
-
Analytical balance
2.2.2 Procedure
-
Blend Preparation:
-
Accurately weigh the API, polymer, and this compound based on the desired formulation ratios (refer to Table 1).
-
Prepare a physical blend by passing the components through a sieve to break up any agglomerates and then mixing them in a V-blender or a similar suitable mixer for a defined period (e.g., 15 minutes) to ensure homogeneity.
-
-
Extruder Setup:
-
Set up the twin-screw extruder with a suitable screw configuration (including conveying, mixing, and kneading elements).
-
Set the temperature profile for the different barrel zones of the extruder (refer to Table 3 for typical ranges). The temperature should be high enough to ensure the polymer melts and the drug dissolves, but below the degradation temperature of all components. The plasticizing effect of this compound may allow for a lower processing temperature.[1][2]
-
Set the screw speed.
-
-
Extrusion Process:
-
Feed the physical blend into the extruder barrel at a constant rate using a gravimetric feeder.
-
The material is conveyed, melted, and mixed as it passes through the extruder, forming a homogenous molten mass.
-
The molten extrudate exits through a die.
-
-
Downstream Processing:
-
Cool the extrudate strand on a conveyor belt.
-
Pelletize the cooled strand into small pellets.
-
For subsequent formulation into tablets or capsules, the pellets can be milled into a fine powder using a suitable mill (e.g., a cryo-miller to prevent heating).
-
Store the final ASD extrudates or powder in a desiccator.
-
Data Presentation: Example Formulations and Process Parameters
The following tables provide example formulation compositions and typical processing parameters. These should be considered as starting points for formulation development and will require optimization for a specific API.
Table 1: Example Ternary ASD Formulations Incorporating this compound
| Formulation ID | API (%) | Polymer (%) | Polymer Type | This compound (%) |
| ASD-SD-01 | 20 | 75 | PVP VA64 | 5 |
| ASD-SD-02 | 25 | 65 | HPMC-AS | 10 |
| ASD-HME-01 | 30 | 60 | Soluplus® | 10 |
| ASD-HME-02 | 25 | 70 | PVP VA64 | 5 |
Table 2: Typical Spray Drying Process Parameters
| Parameter | Typical Range |
| Inlet Temperature | 80 - 140 °C |
| Feed Solution Flow Rate | 3 - 15 mL/min |
| Atomizing Gas Flow Rate | 400 - 800 L/hr |
| Aspirator Rate | 80 - 100% |
| Resulting Outlet Temp. | 40 - 70 °C |
Table 3: Typical Hot-Melt Extrusion Process Parameters
| Parameter | Typical Range |
| Feeder Rate | 0.5 - 2.0 kg/hr |
| Screw Speed | 50 - 200 RPM |
| Barrel Temperature Profile | Zone 1: 60-80°CZone 2-5: 100-160°CDie: 150-170°C |
| Die Diameter | 2 - 4 mm |
Characterization of this compound-based ASDs
A thorough characterization is essential to confirm the amorphous nature, homogeneity, and performance of the prepared ASD.
Solid-State Characterization
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A single Tg for a ternary system indicates a homogenous, miscible dispersion.
-
Powder X-Ray Diffraction (PXRD): To confirm the amorphous state of the API within the dispersion. The absence of sharp peaks characteristic of the crystalline API indicates an amorphous solid.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the API, polymer, and this compound.
-
Scanning Electron Microscopy (SEM): To assess the morphology and particle size of the ASD powder.
Performance Evaluation
-
Aqueous Solubility Studies: To determine the apparent solubility of the API from the ASD compared to the crystalline form.
-
In Vitro Dissolution Testing: To evaluate the dissolution rate and extent of drug release. Testing in biorelevant media (e.g., FaSSIF, FeSSIF) is recommended to predict in vivo performance. The ability of the formulation to maintain supersaturation is a key performance indicator.
-
Physical Stability Studies: To assess the physical stability of the ASD under accelerated conditions (e.g., 40°C / 75% RH). The ASD should be monitored for recrystallization over time using DSC and PXRD.
Mandatory Visualizations (Graphviz)
References
Application Notes and Protocols for Trehalose C12 in the Stabilization of Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of monoclonal antibodies (mAbs) is a critical quality attribute that ensures their therapeutic efficacy and safety. A significant challenge in the formulation of biologics is preventing physical and chemical degradation, such as aggregation, fragmentation, and denaturation, which can be induced by various stresses including temperature fluctuations, mechanical agitation, and exposure to interfaces. Excipients play a pivotal role in stabilizing mAb formulations. While traditional sugars like trehalose and surfactants like polysorbates are widely used, there is a growing interest in novel excipients that offer improved stability profiles or overcome the limitations of existing options.[1][2]
Trehalose C12 (6-O-monolauroyl-α,α-trehalose) is a novel, non-ionic, trehalose-based surfactant. It is an amphiphilic molecule combining the known cryoprotective and lyoprotective properties of trehalose with the surface-active properties of a 12-carbon alkyl (lauroyl) chain. This unique structure offers a dual-mode mechanism for stabilizing monoclonal antibodies, making it a promising alternative to conventional excipients.
Mechanism of Action
This compound is believed to stabilize monoclonal antibodies through a multi-faceted mechanism that leverages both its hydrophilic trehalose headgroup and its hydrophobic C12 tail.
-
Interfacial Protection : Like conventional surfactants, the amphiphilic nature of this compound allows it to preferentially adsorb at air-liquid and liquid-solid interfaces. The hydrophobic C12 tail orients towards the interface, creating a protective layer that prevents mAb molecules from adsorbing and subsequently unfolding or aggregating—a common degradation pathway induced by mechanical stress such as shaking or agitation.
-
Preferential Hydration and Vitrification : The trehalose moiety contributes to stability through the same mechanisms as unmodified trehalose. It is preferentially excluded from the protein surface, which thermodynamically favors the folded, native state of the mAb. In frozen or dried states, this compound can form a rigid, amorphous glassy matrix that immobilizes the antibody, restricting the molecular mobility required for degradation pathways to proceed.
-
Direct Interaction and Solubilization : The hydrophobic tail may engage in weak, transient interactions with hydrophobic patches on the mAb surface. This can mask these aggregation-prone regions, preventing protein-protein interactions that lead to the formation of soluble and insoluble aggregates.
Experimental Data
While specific data on the stabilization of monoclonal antibodies by this compound is emerging, studies on other proteins and the parent molecule, trehalose, provide strong evidence of its potential benefits. High concentrations of trehalose have been shown to significantly reduce the formation of high molecular weight (HMW) species in mAb formulations under various stress conditions.[3][4]
For instance, in a study involving trastuzumab under thermal stress, the sample without trehalose showed 38.80% HMW species, whereas the sample with a high concentration of trehalose had only 4.89% HMW species.[4] Similar protective effects were observed for rituximab and bevacizumab.[4] Trehalose-based surfactants have demonstrated comparable or superior performance to polysorbates in preventing agitation-induced aggregation of other proteins.
Table 1: Effect of Trehalose on mAb Aggregation Under Thermal Stress
| Monoclonal Antibody | Stress Condition | % High Molecular Weight (HMW) Species (Without Trehalose) | % High Molecular Weight (HMW) Species (With 230 mM Trehalose) |
|---|---|---|---|
| Trastuzumab | Thermal | 38.80% | 4.89%[4] |
| Rituximab | Thermal | 21.90% | Significantly Reduced[4] |
| Bevacizumab | Thermal | 29.90% | Significantly Reduced[4] |
Table 2: Effect of Trehalose on mAb Stability Under Photo-Oxidative Stress
| Monoclonal Antibody | Stress Condition | Relative % HMW Species (Without Trehalose vs. With Trehalose) |
|---|
| Trastuzumab | Light + H₂O₂ | >80% more HMW without trehalose[4] |
Note: The data presented for trehalose serves as a strong indicator of the potential stabilizing effects of the trehalose moiety in this compound. Direct quantitative comparisons with this compound for these specific mAbs are not yet widely published.
Experimental Protocols
To evaluate the efficacy of this compound as a stabilizing excipient for a specific monoclonal antibody, a series of forced degradation studies and analytical tests should be performed.
Protocol 1: Formulation and Agitation Stress Study
Objective: To assess the ability of this compound to prevent aggregation of a mAb induced by mechanical (interfacial) stress.
Materials:
-
Monoclonal antibody (e.g., IgG1) stock solution
-
This compound (6-O-monolauroyl-α,α-trehalose)
-
Formulation buffer (e.g., 20 mM Histidine, pH 6.0)
-
Polysorbate 80 (as a comparator)
-
Sterile, low-protein-binding vials (e.g., 2 mL glass vials)
-
Orbital shaker
Procedure:
-
Preparation of Formulations:
-
Control (No Surfactant): Dialyze the mAb into the formulation buffer or prepare by dilution to a final concentration of 1 mg/mL.
-
This compound Formulation: Prepare a stock solution of this compound in the formulation buffer. Add to the mAb solution to achieve final concentrations for testing (e.g., 0.005%, 0.01%, 0.02% w/v).
-
Comparator Formulation: Prepare a formulation with Polysorbate 80 at a standard concentration (e.g., 0.01% w/v).
-
Ensure all formulations have the same final mAb and buffer concentrations.
-
-
Agitation Stress:
-
Fill 1.5 mL of each formulation into separate 2 mL glass vials. Include a non-agitated control for each formulation stored at room temperature.
-
Place the vials horizontally on an orbital shaker.
-
Agitate the samples at 180-200 rpm for 24-72 hours at room temperature.[5]
-
-
Analysis:
-
After agitation, visually inspect all samples for turbidity or precipitation.
-
Measure turbidity by reading absorbance at 350 nm.
-
Analyze the samples for soluble aggregates (High Molecular Weight species) using Size Exclusion Chromatography (SEC-HPLC) as described in Protocol 2.
-
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in mAb formulations.
Materials & Equipment:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for mAbs (e.g., TSKgel G3000SWxl or equivalent)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8
-
Stressed and control mAb samples from Protocol 1
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for HPLC) until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute samples to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Injection: Inject 10-20 µL of each sample.
-
Data Acquisition: Monitor the eluent at 280 nm. The run time should be sufficient to allow for the elution of the monomer, aggregates (earlier elution), and any fragments (later elution). A typical run time is 30 minutes.
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight (HMW) species, the monomer, and low molecular weight (LMW) species.
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Compare the %HMW in the agitated samples containing this compound to the control and comparator formulations.
-
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the effect of this compound on the conformational thermal stability (melting temperature, Tm) of the mAb.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
mAb formulations (Control and with this compound) at 1-2 mg/mL
-
Reference buffer (formulation buffer without mAb)
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1. Ensure the reference buffer is an exact match to the sample buffer.
-
DSC Analysis:
-
Load the sample and reference solutions into the respective cells of the DSC.
-
Scan the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a constant scan rate (e.g., 1°C/minute).[6]
-
-
Data Analysis:
-
Subtract the reference buffer scan from each sample scan to obtain the excess heat capacity thermogram.
-
Determine the melting temperature (Tm), which is the temperature at the apex of the major unfolding transition peak. For mAbs, multiple transitions corresponding to the unfolding of the Fab, CH2, and CH3 domains may be observed.
-
Compare the Tm values of the mAb with and without this compound. An increase in Tm indicates enhanced thermal stability.
-
Conclusion
This compound is a promising novel excipient for the formulation of monoclonal antibodies. Its dual-functionality as both a surfactant and a vitrifying agent provides a comprehensive stabilization mechanism against both interfacial and thermal stresses. The protocols outlined above provide a robust framework for researchers and formulation scientists to evaluate the efficacy of this compound in preserving the integrity and stability of specific mAb candidates, potentially leading to more robust and stable biopharmaceutical products.
References
- 1. allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Higher concentration of trehalose dihydrate stabilizes recombinant IgG1 under forced stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposite effects of polyols on antibody aggregation: thermal versus mechanical stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalose Limits Fragment Antibody Aggregation and Influences Charge Variant Formation in Spray-Dried Formulations at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Exosome Preservation Using Trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of exosome-based therapeutics and diagnostics necessitates robust and reproducible methods for long-term preservation that maintain the structural and functional integrity of these extracellular vesicles. Exosomes are susceptible to aggregation and degradation during storage, particularly during freeze-thaw cycles.[1][2][3] Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a highly effective cryoprotectant for exosomes, mitigating cryodamage and preventing aggregation.[2][4][5] These application notes provide a detailed protocol for the use of trehalose in the preservation of exosomes, supported by quantitative data and experimental workflows. While the user specified "Trehalose C12," the available scientific literature predominantly refers to "trehalose" or specific grades like "Trehalose SG" for exosome preservation. This protocol is based on the widely documented use of trehalose.
Mechanism of Action
Trehalose protects exosomes through several proposed mechanisms. It is thought to form a glassy matrix (vitrification) during freezing, which physically protects the vesicles from damage caused by ice crystal formation.[2][5] Additionally, trehalose can replace water molecules at the exosome surface, preserving the lipid bilayer and associated proteins.[2] This stabilization helps to prevent aggregation and maintain the biological activity of the exosomes upon rehydration.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of trehalose on exosome preservation as reported in various studies.
Table 1: Effect of Trehalose on Exosome Stability During Storage
| Storage Condition | Trehalose Concentration | Key Findings | Reference |
| 4°C Storage | 50 mmol/L | Higher residual rate of exosomes compared to storage without sugar. | [6] |
| Freeze-Thaw Cycles (-80°C to 4°C) | 50 mmol/L | Significantly higher residual rate of exosomes compared to controls without sugar or with other sugars (glucose, sucrose).[6] | [6] |
| Repeated Freeze-Thaw Cycles | 25 mM | Prevents the increase in particle concentration and size distribution width observed in PBS alone.[1][2][3][4] | [1][2][3][4] |
| Lyophilization | 50 mM | Preserved exosome size, morphology, and concentration similar to fresh samples or those stored at -80°C.[7][8] | [7][8] |
Table 2: Impact of Trehalose on Exosome Characteristics
| Parameter | Trehalose Concentration | Outcome | Reference |
| Particle Size Distribution | 25 mM | Narrower particle size distribution, indicating reduced aggregation.[1][3][4] | [1][3][4] |
| Particle Concentration | 25 mM | Increased number of individual particles per microgram of protein.[1][3][4] | [1][3][4] |
| Biological Activity (TNF-α Secretion Stimulation) | 25 mM | Consistently higher stimulation indexes, suggesting improved preservation of biological function.[1][3][4] | [1][3][4] |
| Exosome Production | 50 mmol/L and 100 mmol/L | Increased production of MSC-derived exosomes, potentially by elevating Rab7 protein levels.[6][9][10] | [6][9][10] |
Experimental Protocols
Protocol 1: Cryopreservation of Exosomes with Trehalose (Freeze-Thawing)
This protocol describes the preservation of isolated exosomes for storage at -80°C.
Materials:
-
Isolated exosome suspension in Phosphate-Buffered Saline (PBS)
-
Sterile, molecular-grade Trehalose (e.g., Trehalose SG)
-
Sterile, nuclease-free water
-
Cryovials
-
-80°C freezer
Procedure:
-
Prepare Trehalose Stock Solution: Prepare a sterile stock solution of trehalose (e.g., 250 mM) in nuclease-free water. Filter-sterilize the solution using a 0.22 µm filter.
-
Resuspend Exosomes in Trehalose Solution:
-
Aliquoting and Freezing:
-
Aliquot the exosome suspension into pre-chilled cryovials.
-
Place the cryovials in a controlled-rate freezing container or directly into a -80°C freezer.
-
-
Storage: Store the cryovials at -80°C for long-term preservation.
-
Thawing: When ready to use, thaw the cryovials rapidly in a 37°C water bath until just thawed. Gently mix the suspension before use. Avoid repeated freeze-thaw cycles if possible.[1][3][4]
Protocol 2: Lyophilization (Freeze-Drying) of Exosomes with Trehalose
This protocol is for the long-term storage of exosomes at room temperature.
Materials:
-
Isolated exosome suspension in PBS
-
Sterile, molecular-grade Trehalose
-
Lyophilizer (Freeze-Dryer)
-
Lyophilization vials and stoppers
Procedure:
-
Prepare Exosome-Trehalose Solution:
-
Resuspend the isolated exosome pellet in a sterile solution of trehalose at the desired concentration (e.g., 50 mM).[7][8] To maintain osmolality, the PBS concentration may need to be adjusted. For example, to achieve a final concentration of 50 mM trehalose in a 5 mL final volume, 0.095 g of trehalose can be dissolved in 4 mL of 0.83X PBS, followed by the addition of 1 mL of exosomes in 1X PBS.[7][8]
-
-
Freezing:
-
Lyophilization:
-
Transfer the frozen samples to a pre-cooled lyophilizer.
-
Run the lyophilizer according to the manufacturer's instructions. A typical cycle might involve a primary drying phase at a low temperature and vacuum (e.g., -50°C, <100 mTorr) for 24-48 hours, followed by a secondary drying phase at a gradually increasing temperature (e.g., ramping to 20°C) for several hours to remove residual water.
-
-
Storage: Once the cycle is complete, fully stopper the vials under vacuum or nitrogen and seal them. The lyophilized exosome powder can be stored at room temperature.[7][8]
-
Rehydration: To use the exosomes, rehydrate the lyophilized powder with sterile, nuclease-free water or PBS to the original volume. Gently vortex to ensure complete resuspension.[7][8]
Visualizations
Experimental Workflow for Exosome Cryopreservation
Caption: Workflow for exosome preservation using cryopreservation and lyophilization with trehalose.
Conceptual Diagram of Trehalose-Mediated Exosome Protection
Caption: Trehalose protects exosomes from ice crystal damage during freezing by forming a vitrified matrix.
References
- 1. Trehalose prevents aggregation of exosomes and cryodamage [ouci.dntb.gov.ua]
- 2. Trehalose prevents aggregation of exosomes and cryodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Trehalose prevents aggregation of exosomes and cryodamage | Semantic Scholar [semanticscholar.org]
- 5. Preservation techniques of stem cells extracellular vesicles: a gate for manufacturing of clinical grade therapeutic extracellular vesicles and long-term clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Freeze-Dried Extracellular Vesicles From Adipose-Derived Stem Cells Prevent Hypoxia-Induced Muscle Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Freeze-Dried Extracellular Vesicles From Adipose-Derived Stem Cells Prevent Hypoxia-Induced Muscle Cell Injury [frontiersin.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. acquaintpublications.com [acquaintpublications.com]
Application Notes and Protocols for Trehalose C12 in Preventing Protein Aggregation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins, often leading to loss of efficacy, immunogenicity, and reduced shelf-life. Small molecules that can stabilize proteins and prevent aggregation are of great interest. Trehalose, a naturally occurring disaccharide, is a well-known bioprotectant that stabilizes proteins through various mechanisms, including vitrification, water replacement, and preferential exclusion.[1]
This document focuses on Trehalose C12 (Lauryl Trehalose) , an amphiphilic derivative of trehalose. While specific data on this compound for preventing in vitro protein aggregation is limited, this application note provides a hypothesized mechanism of action based on its structure and the known properties of trehalose. Furthermore, it offers detailed, generalized experimental protocols and data presentation templates that can be adapted by researchers to evaluate the efficacy of this compound for their specific protein of interest.
Hypothesized Mechanism of Action for this compound
This compound is composed of a hydrophilic trehalose head group and a hydrophobic C12 lauryl tail. This amphiphilic nature suggests a multi-faceted mechanism for preventing protein aggregation that combines the established protective effects of trehalose with the hydrophobic interactions of the lipid chain.
1. Hydrophilic Interaction via Trehalose Headgroup: The trehalose moiety is expected to interact with the protein surface and the surrounding water molecules in a manner similar to unmodified trehalose. This involves:
-
Preferential Hydration: The trehalose headgroup likely organizes water molecules around the protein, leading to preferential exclusion of the excipient from the protein's immediate vicinity. This thermodynamically disfavors the exposure of hydrophobic regions during unfolding, thus stabilizing the native conformation.[1]
-
Water Replacement: During stress conditions like desiccation or freezing, the trehalose headgroup can form hydrogen bonds with the protein, effectively replacing the water of hydration and maintaining the protein's structural integrity.[1]
-
Vitrification: At high concentrations, this compound may contribute to the formation of a glassy matrix, entrapping the protein and reducing its mobility, thereby preventing aggregation.[1]
2. Hydrophobic Interaction via C12 Lauryl Tail: The C12 alkyl chain introduces a novel interactive component not present in unmodified trehalose.
-
Micelle Formation: Above its critical micelle concentration (CMC), this compound will form micelles. These micelles can encapsulate partially unfolded proteins or aggregation-prone intermediates, sequestering their exposed hydrophobic patches and preventing them from interacting to form larger aggregates.
-
Direct Hydrophobic Shielding: At concentrations below the CMC, individual this compound molecules may interact with exposed hydrophobic regions on the protein surface. The lauryl tail could act as a "hydrophobic shield," preventing protein-protein interactions that lead to aggregation.
The interplay between these hydrophilic and hydrophobic interactions likely results in a potent synergistic effect, making this compound a potentially more effective stabilizer than trehalose alone for certain proteins, especially those prone to aggregation via hydrophobic interactions.
Caption: Hypothesized dual-action mechanism of this compound.
Data Presentation
Effective evaluation of this compound requires quantitative assessment of its impact on protein stability and aggregation. The following tables are templates for organizing and presenting experimental data.
Table 1: Effect of this compound Concentration on Protein Aggregation
| This compound Conc. (mM) | Protein Concentration (mg/mL) | Stress Condition (e.g., Temp, Time) | Aggregation Index (e.g., % Turbidity, ThT Fluorescence) | % Inhibition of Aggregation |
| 0 (Control) | 1.0 | 65°C, 1 hour | 100% | 0% |
| 0.1 | 1.0 | 65°C, 1 hour | ||
| 0.5 | 1.0 | 65°C, 1 hour | ||
| 1.0 | 1.0 | 65°C, 1 hour | ||
| 5.0 | 1.0 | 65°C, 1 hour | ||
| 10.0 | 1.0 | 65°C, 1 hour |
Table 2: Thermal Stability of Protein in the Presence of this compound (Differential Scanning Calorimetry)
| This compound Conc. (mM) | Protein Concentration (mg/mL) | Onset of Unfolding (T_onset) (°C) | Melting Temperature (T_m) (°C) | ΔT_m (vs. Control) (°C) |
| 0 (Control) | 1.0 | 0 | ||
| 0.5 | 1.0 | |||
| 1.0 | 1.0 | |||
| 5.0 | 1.0 |
Table 3: Secondary Structure Analysis of Protein with this compound (Circular Dichroism Spectroscopy)
| This compound Conc. (mM) | Condition (e.g., Pre/Post-Stress) | % α-helix | % β-sheet | % Random Coil |
| 0 (Control) | Pre-stress | |||
| 0 (Control) | Post-stress | |||
| 1.0 | Pre-stress | |||
| 1.0 | Post-stress | |||
| 5.0 | Pre-stress | |||
| 5.0 | Post-stress |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in preventing protein aggregation.
Protocol 1: Thermal Stress-Induced Aggregation Assay
Objective: To quantify the ability of this compound to prevent protein aggregation induced by heat stress.
Materials:
-
Purified protein of interest
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance at 340 nm or 405 nm
-
Incubator or thermal cycler with temperature control
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein of interest at a known concentration (e.g., 2 mg/mL) in the assay buffer.
-
Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer.
-
-
Experimental Setup:
-
In a 96-well plate, prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM).
-
Add the protein solution to each well to a final concentration of, for example, 1 mg/mL. Include a control well with protein and buffer only.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Induction of Aggregation:
-
Measure the initial absorbance (A_initial) of each well at 340 nm at room temperature.
-
Seal the plate and incubate at a predetermined temperature that induces aggregation for your protein of interest (e.g., 65°C) for a specific duration (e.g., 1 hour).
-
-
Measurement of Aggregation:
-
After incubation, allow the plate to cool to room temperature.
-
Measure the final absorbance (A_final) of each well at 340 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A_final - A_initial) for each condition.
-
Calculate the percentage of aggregation inhibition using the following formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100
-
Caption: Protocol for assessing thermally induced protein aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Formation
Objective: To monitor the formation of amyloid-like fibrils in the presence of this compound.
Materials:
-
Purified protein of interest known to form amyloid fibrils
-
This compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Solutions:
-
Prepare protein and this compound solutions as described in Protocol 1.
-
Prepare a working solution of ThT (e.g., 20 µM) in the assay buffer.
-
-
Experimental Setup:
-
In a 96-well plate, set up reactions containing the protein, assay buffer, and varying concentrations of this compound.
-
-
Induction and Monitoring of Fibrillation:
-
Incubate the plate under conditions that promote fibrillation (e.g., 37°C with intermittent shaking).
-
At regular time intervals (e.g., every hour), add the ThT working solution to a final concentration of 10 µM to a subset of wells for each condition.
-
Immediately measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each this compound concentration.
-
Analyze the kinetics of fibrillation, noting any changes in the lag phase, elongation rate, and final plateau fluorescence.
-
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the effect of this compound on the size distribution of protein aggregates.
Materials:
-
Purified protein of interest
-
This compound
-
Assay buffer, filtered through a 0.22 µm filter
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare samples of the protein with and without this compound at various concentrations in filtered assay buffer.
-
-
DLS Measurement:
-
Measure the initial particle size distribution of the samples before inducing stress.
-
Subject the samples to a stress condition (e.g., heat, agitation).
-
Measure the particle size distribution again after the stress.
-
-
Data Analysis:
-
Compare the hydrodynamic radius and polydispersity index of the protein samples in the presence and absence of this compound, both before and after stress. A reduction in the formation of large particles indicates inhibition of aggregation.
-
Conclusion
This compound presents a promising, yet under-investigated, candidate for the prevention of protein aggregation in vitro. Its amphiphilic nature suggests a unique dual mechanism of action, combining the well-established bioprotective effects of the trehalose moiety with the hydrophobic shielding and micellar encapsulation capabilities of the C12 alkyl chain. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers to systematically evaluate the potential of this compound as a novel excipient in the formulation of therapeutic proteins and other biologicals. Further studies are warranted to fully elucidate its mechanism and quantify its efficacy across a range of protein modalities.
References
Application Notes and Protocols for the Experimental Use of Trehalose C12 in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of α-D-Glucopyranosyl-α-D-glucopyranoside, monododecanoate (Trehalose C12), a non-ionic, sugar-based detergent, in proteomics sample preparation. The unique properties of this compound offer a gentle yet effective alternative to traditional ionic detergents for the solubilization and stabilization of proteins, particularly membrane proteins, for downstream mass spectrometry analysis.
Introduction to this compound
This compound is a surfactant composed of a hydrophilic trehalose headgroup and a hydrophobic 12-carbon alkyl chain.[1] Trehalose, a naturally occurring disaccharide, is known for its exceptional ability to stabilize proteins and biological membranes, protecting them from stresses such as dehydration and extreme temperatures.[2][3] This inherent stability is conferred to this compound, making it a promising detergent for proteomics applications where preserving protein integrity and function is paramount.[4] Unlike harsh ionic detergents like sodium dodecyl sulfate (SDS), which can denature proteins and interfere with enzymatic digestions, the non-ionic nature of this compound allows for milder cell lysis and protein extraction, potentially preserving native protein complexes and post-translational modifications.[5]
Key Applications
-
Solubilization of Membrane Proteins: The amphipathic nature of this compound makes it effective for extracting membrane proteins from the lipid bilayer.[1]
-
Stabilization of Proteins: The trehalose moiety helps to maintain the conformational stability of proteins in solution, preventing aggregation.[2][4]
-
Mass Spectrometry Compatibility: As a non-ionic detergent, this compound is generally more compatible with downstream mass spectrometry than ionic detergents, although its removal or reduction in concentration prior to analysis is still recommended.
Data Presentation: Physicochemical Properties of this compound and Comparison with Other Detergents
While direct quantitative proteomics data comparing this compound to other detergents is limited in publicly available literature, a comparison of their physicochemical properties provides insights into their potential performance.
| Property | This compound (dodecyl trehaloside) | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | n-Dodecyl-β-D-maltoside (DDM) |
| Chemical Formula | C₂₄H₄₄O₁₂[4] | C₁₂H₂₅NaO₄S | C₃₄H₆₂O₁₁ (average) | C₂₄H₄₆O₁₁ |
| Molecular Weight (Da) | 524.60[4] | 288.38 | ~625 | 510.62 |
| Detergent Type | Non-ionic | Anionic | Non-ionic | Non-ionic |
| Critical Micelle Concentration (CMC) | Varies by isomer | ~8.2 mM (0.24%) | ~0.24 mM (0.015%) | ~0.17 mM (0.0087%) |
| Notes | Properties can vary slightly between isomers (e.g., 2-dodecyl trehaloside).[1] | Strong denaturing agent. | Can interfere with MS analysis. | Commonly used for membrane protein structural biology.[1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in proteomics sample preparation. These are generalized protocols and may require optimization for specific cell types or tissues.
Protocol 1: Cell Lysis and Protein Extraction from Cultured Cells
This protocol describes the lysis of cultured mammalian cells and extraction of total protein using a this compound-based lysis buffer.
Materials:
-
This compound
-
Tris-HCl, pH 7.4
-
NaCl
-
Protease and phosphatase inhibitor cocktails
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator (optional)
Lysis Buffer Formulation (1% this compound Lysis Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% (w/v) this compound
-
1x Protease and phosphatase inhibitor cocktail (added fresh)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the adherent cells twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold 1% this compound Lysis Buffer to the cell plate or pellet. For a 10 cm plate, 500 µL is typically sufficient.
-
Incubation: Incubate on ice for 30 minutes with occasional gentle agitation. For adherent cells, use a cell scraper to detach the cells into the lysis buffer.
-
Homogenization (Optional): To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice. Use short pulses to avoid overheating and protein degradation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube. Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Storage: The protein extract can be used immediately or stored at -80°C for later use.
Protocol 2: In-Solution Tryptic Digestion of Proteins Solubilized with this compound
This protocol details the in-solution digestion of proteins extracted with this compound into peptides for mass spectrometry analysis.
Materials:
-
Protein extract from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation and Reduction:
-
Take a known amount of protein (e.g., 100 µg) from the clarified lysate.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Detergent Removal/Dilution (Important for Trypsin Activity):
-
Dilute the sample at least 10-fold with 50 mM ammonium bicarbonate to reduce the concentration of this compound below its critical micelle concentration (CMC), which is crucial for efficient trypsin activity.
-
-
Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Quenching the Digestion:
-
Acidify the sample by adding formic acid to a final concentration of 1% to stop the tryptic digestion.
-
-
Peptide Desalting and Detergent Removal:
-
Activate a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the acidified peptide solution onto the cartridge.
-
Wash the cartridge to remove salts and residual detergent.
-
Elute the peptides with a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Sample Preparation for MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Proteomics Sample Preparation using this compound
Caption: Workflow for proteomics sample preparation using this compound.
Logical Relationship of Detergent Properties in Proteomics
Caption: Key detergent properties influencing proteomics outcomes.
Concluding Remarks
This compound presents a valuable tool for proteomics sample preparation, particularly for sensitive applications involving membrane proteins or the preservation of protein complexes. Its gentle, non-denaturing properties, derived from its trehalose headgroup, offer a significant advantage over traditional ionic detergents. While further studies are needed to provide direct quantitative comparisons of its performance in proteomics workflows, the protocols outlined here provide a solid foundation for researchers to begin exploring the benefits of this compound in their own experiments. As with any proteomics workflow, optimization of parameters such as detergent concentration and digestion conditions is recommended to achieve the best results for the specific biological system under investigation.
References
- 1. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose-Protected Lipid Membranes for Determining Membrane Protein Structure and Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of trehalose on protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detergent this compound | CAS 64622-91-9 Dojindo [dojindo.com]
- 5. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Trehalose Concentration for Enhanced Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing trehalose to enhance protein stability in biopharmaceutical formulations. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is trehalose and why is it used for protein stabilization?
A1: Trehalose is a naturally occurring, non-reducing disaccharide composed of two glucose molecules. It is widely used as an excipient in pharmaceutical formulations to protect proteins and other biomolecules from degradation during processes like freeze-drying (lyophilization), freezing, and long-term storage.[1] Its protective effects are attributed to several mechanisms, including the formation of a rigid, amorphous glassy matrix (vitrification) that restricts protein mobility and the "water replacement" hypothesis, where trehalose forms hydrogen bonds with the protein, serving as a surrogate for water molecules.[2]
Q2: What is the difference between "Trehalose" and "Trehalose C12"?
A2: Standard pharmaceutical-grade trehalose, often referred to as Trehalose Dihydrate, is the form typically used for protein stabilization in formulations. "this compound," on the other hand, refers to α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, which is a detergent derivative of trehalose.[3][4] While it incorporates a trehalose molecule, its primary function is as a detergent for applications like proteomics research and is not typically used as a general protein stabilizer in therapeutic formulations. This guide focuses on the use of pharmaceutical-grade trehalose.
Q3: What is a typical starting concentration for trehalose in a protein formulation?
A3: A common starting point for trehalose concentration in protein formulations is in the range of 0.5 M to 1.0 M.[5] However, the optimal concentration is highly dependent on the specific protein, the formulation buffer, and the intended storage conditions.[5] Studies have reported using concentrations ranging from 0.6 M to as high as 2.0 M.[5][6] It is crucial to experimentally determine the optimal concentration for your specific application.
Q4: Can trehalose be used in combination with other excipients?
A4: Yes, trehalose is often used in combination with other excipients to enhance protein stability. For instance, it can be used with amino acids, surfactants (e.g., polysorbates), and buffering agents.[7][8] These combinations can provide synergistic protective effects against various stress factors.
Q5: How does trehalose compare to other sugars like sucrose for protein stabilization?
A5: Both trehalose and sucrose are effective protein stabilizers. Trehalose generally has a higher glass transition temperature (Tg), which can be advantageous for the stability of lyophilized products at ambient temperatures.[9][10] In solution, trehalose can exhibit a more pronounced preferential exclusion effect due to its stronger interaction with water, which can enhance protein stability.[11] However, the choice between trehalose and sucrose can depend on the specific protein and formulation, as some studies have shown sucrose to be more effective under certain conditions.[10]
Troubleshooting Guide
This guide addresses common issues encountered when using trehalose to stabilize proteins.
| Problem | Potential Cause | Recommended Solution |
| Protein aggregation despite the presence of trehalose. | - Suboptimal trehalose concentration.- Inappropriate buffer pH or ionic strength.- Presence of other destabilizing factors (e.g., shear stress, temperature fluctuations).- Trehalose crystallization during freezing. | - Perform a concentration optimization study (see Experimental Protocols).- Optimize buffer conditions (pH, salt concentration).- Minimize exposure to physical stressors.- Control the cooling rate during freezing; slower cooling rates can prevent trehalose crystallization.[12] |
| High viscosity of the protein formulation. | - High concentration of both protein and trehalose. | - Evaluate if a lower, yet still effective, trehalose concentration can be used.- Consider the use of viscosity-reducing excipients in combination with trehalose. |
| Phase separation or crystallization in frozen solutions. | - High trehalose concentration leading to crystallization upon freezing. | - Optimize the trehalose-to-protein ratio. An optimal range of 0.2-2.4 (w/w) has been suggested for monoclonal antibodies.[13]- Employ slower cooling rates during the freezing process.[12] |
| Poor cake formation during lyophilization. | - Insufficient total solid content. | - Ensure the trehalose concentration is adequate to form a stable amorphous matrix. A weight/volume concentration of 1-2% can be effective.[1] |
| Reduced protein activity after reconstitution. | - Incomplete protection during lyophilization or storage.- Suboptimal reconstitution buffer. | - Re-evaluate the trehalose concentration and lyophilization cycle.- Ensure the reconstitution buffer is compatible with the protein and does not cause destabilization. |
Experimental Protocols
Protocol 1: Determining the Optimal Trehalose Concentration using Thermal Shift Assay (TSA)
This protocol outlines a method to rapidly screen for the optimal trehalose concentration by measuring its effect on the thermal stability of a protein. An increase in the melting temperature (Tm) indicates enhanced stability.
Materials:
-
Purified protein of interest
-
Trehalose stock solution (e.g., 2 M)
-
Assay buffer (ensure pH and ionic strength are optimized for the protein)
-
Fluorescent dye for TSA (e.g., SYPRO Orange)
-
qPCR instrument with a thermal melt program
Methodology:
-
Prepare a series of trehalose dilutions in the assay buffer. A typical range to screen is from 0 M to 1.5 M in increments of 0.25 M.
-
Prepare the protein-dye mixture. Dilute the protein to a final concentration of 0.1-0.2 mg/mL in the assay buffer. Add the fluorescent dye to the manufacturer's recommended final concentration.
-
Set up the assay plate. In a 96-well qPCR plate, add the protein-dye mixture to each well. Then, add the different concentrations of trehalose to the wells. Include a no-trehalose control.
-
Run the thermal melt experiment. Place the plate in the qPCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Analyze the data. The instrument software will generate melt curves. The midpoint of the transition (the peak of the first derivative) is the Tm. Plot the Tm values as a function of trehalose concentration to identify the concentration that provides the highest Tm.
Protocol 2: Assessing Protein Aggregation in the Presence of Trehalose using Size Exclusion Chromatography (SEC)
This protocol is used to quantify the extent of protein aggregation in different trehalose concentrations after a stress event (e.g., thermal stress, freeze-thaw cycles).
Materials:
-
Purified protein of interest
-
Trehalose solutions at various concentrations
-
Assay buffer
-
SEC column and HPLC system
-
Incubator or freezer for stress application
Methodology:
-
Prepare protein samples with varying concentrations of trehalose (e.g., 0 M, 0.5 M, 1.0 M, 1.5 M) in the assay buffer.
-
Apply stress. Subject the samples to a defined stress condition. For thermal stress, incubate at an elevated temperature for a specific duration. For freeze-thaw stress, subject the samples to multiple cycles of freezing (e.g., at -80°C) and thawing.
-
Analyze samples by SEC. Inject the stressed samples onto an SEC column. The chromatogram will show a main peak for the monomeric protein and potentially earlier eluting peaks for aggregates.
-
Quantify aggregation. Integrate the peak areas of the monomer and aggregates. Calculate the percentage of aggregation for each sample.
-
Determine optimal concentration. The trehalose concentration that results in the lowest percentage of aggregation is considered optimal for protecting against the applied stress.
Data Presentation
Table 1: Effect of Trehalose Concentration on the Thermal Stability (Tm) of Lysozyme
| Trehalose Concentration (M) | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| 0 | 75.1 | - |
| 0.5 | 78.5 | +3.4 |
| 1.0 | 81.2 | +6.1 |
| 1.5 | 83.0 | +7.9 |
Data is illustrative and based on typical trends observed for lysozyme stabilization.
Table 2: Influence of Trehalose Concentration on the Aggregation of a Fragment Antibody (Fab2) after Thermal Stress
| Trehalose to Protein Mass Ratio | Aggregation (%) |
| 0:1 | 25 |
| 0.5:1 | 12 |
| 1:1 | 5 |
| 2:1 | 4.5 |
This data suggests that the protective effect of trehalose plateaus at a mass ratio of approximately 1:1 for this particular antibody fragment.[9][14]
Visualizations
References
- 1. Trehalose, Lyophilization Certified, for preserving proteins and biomolecules during freeze drying. [opsdiagnostics.com]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal and solution stability of lysozyme in the presence of sucrose, glucose, and trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Trehalose Limits Fragment Antibody Aggregation and Influences Charge Variant Formation in Spray-Dried Formulations at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trehalose suppresses antibody aggregation during the culture of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Aggregation in Frozen Trehalose Formulations: Effects of Composition, Cooling Rate, and Storage Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Trehalose C12 aggregation issues and prevention methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation issues and prevention methods for Trehalose C12 (dodecyl trehalose).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, also known as dodecyl trehalose, is a non-ionic surfactant. It consists of a hydrophilic trehalose headgroup and a hydrophobic 12-carbon alkyl chain. This amphipathic structure makes it effective for solubilizing, stabilizing, and crystallizing membrane proteins for biochemical and structural studies. The trehalose headgroup is thought to offer unique protective properties to biological macromolecules and lipid bilayers.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. Above the CMC, additional surfactant molecules will predominantly form micelles. The CMC is a crucial parameter as it dictates the optimal concentration range for solubilizing membrane proteins and preventing non-specific aggregation. For Trehalose 6-dodecanoate (a specific isomer of this compound), the CMC has been reported to be 0.15 mM.[1] However, the CMC can vary depending on the specific isomer of dodecyl trehaloside.
Q3: How does this compound compare to other common non-ionic surfactants like Dodecyl Maltoside (DDM)?
A3: this compound and Dodecyl Maltoside (DDM) are structurally similar, both being alkyl glycoside surfactants with a 12-carbon tail. Their properties, including CMC and micelle size, are comparable, making this compound a viable alternative to DDM in many applications.[2][3][4] The choice between them may depend on the specific membrane protein being studied, as their efficacy can be protein-dependent.[2][3][4]
Q4: Can the trehalose component of this compound influence cellular signaling pathways?
A4: While this compound itself is primarily used as a surfactant to manipulate proteins and membranes in vitro, the trehalose disaccharide is known to have biological effects. Trehalose can induce autophagy by activating AMPK and TFEB, which may have neuroprotective effects.[5][6] It is important to distinguish that these signaling effects are associated with trehalose as a soluble molecule, not the detergent form used for protein extraction. When using this compound for cell lysis, residual amounts could potentially have off-target effects, though this is not its intended function.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has visible precipitates.
-
Possible Cause: The concentration of this compound is below its solubility limit at the current temperature, or the solution has fallen below its Krafft temperature (the temperature at which micelles become soluble).
-
Solution:
-
Gently warm the solution while stirring. This compound, like many non-ionic surfactants, has increased solubility at higher temperatures.
-
Ensure the solution is maintained at a temperature above its Krafft point during your experiment.
-
Prepare the solution in a buffer with an appropriate pH and ionic strength, as these factors can influence surfactant solubility.
-
Issue 2: I am observing protein aggregation after solubilization with this compound.
-
Possible Cause 1: The concentration of this compound is insufficient.
-
Solution 1: Increase the concentration of this compound. For effective solubilization of membrane proteins, the detergent concentration should be well above its CMC. A common starting point is 2-5 times the CMC.
-
Possible Cause 2: The detergent-to-protein ratio is not optimal.
-
Solution 2: Perform a systematic titration of the this compound concentration to determine the optimal ratio for your specific protein of interest.
-
Possible Cause 3: The incubation time for solubilization is too short.
-
Solution 3: Increase the incubation time to allow for complete membrane solubilization and protein-micelle formation. Gentle agitation can also be beneficial.
-
Possible Cause 4: The buffer conditions are not ideal.
-
Solution 4: Optimize the pH and ionic strength of your buffer. For non-ionic surfactants like this compound, the effect of ionic strength on the CMC is generally less pronounced than for ionic surfactants, but it can still play a role.
Issue 3: My reconstituted proteoliposomes are not functional.
-
Possible Cause: The detergent removal process was too rapid or incomplete.
-
Solution:
-
Employ a slow and controlled detergent removal method, such as dialysis or the use of adsorbent beads (e.g., Bio-Beads).
-
Ensure that the final concentration of this compound is below its CMC to allow for proper liposome formation.
-
The choice of detergent removal method can influence the orientation of the reconstituted protein in the liposome.[7]
-
Quantitative Data Summary
The following table summarizes the Critical Micelle Concentration (CMC) and micelle size for different isomers of dodecyl trehaloside (DDTre) and compares them to the commonly used surfactant, n-dodecyl-β-D-maltoside (DDM).
| Surfactant | CMC (% w/v) | CMC (mM) | Mean Micelle Radius (Rh, nm) |
| 2-dodecyl trehaloside (2-DDTre) | 0.018 | 0.35 | 2.9 |
| 3-dodecyl trehaloside (3-DDTre) | 0.024 | 0.47 | 3.3 |
| 4-dodecyl trehaloside (4-DDTre) | 0.009 | 0.18 | Not Reported |
| 6-dodecyl trehaloside (6-DDTre) | 0.007 | 0.14 | 3.4 |
| This compound (6-dodecanoate) | Not Reported | 0.15 | Not Reported |
| n-dodecyl-β-D-maltoside (DDM) | 0.008 | 0.16 | 3.4 |
Data for DDTre isomers and DDM are from a study by Zhen et al. (2012)[2]. The CMC for this compound (6-dodecanoate) is from Cayman Chemical product information[1].
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid this compound powder in a sterile container.
-
Solubilization: Add the desired volume of aqueous buffer (e.g., PBS, Tris-HCl) to the powder.
-
Mixing: Stir the solution gently at room temperature. Avoid vigorous vortexing, which can lead to excessive foaming.
-
Warming (if necessary): If the solution appears cloudy or contains undissolved particles, warm it gently (e.g., to 30-40°C) with continued stirring until the solution becomes clear.
-
Sterilization: Filter the stock solution through a 0.22 µm filter for sterilization.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.
Protocol 2: Solubilization of Membrane Proteins
-
Membrane Preparation: Isolate the cell membranes containing the protein of interest by standard cell fractionation techniques.
-
Resuspension: Resuspend the membrane pellet in a suitable buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add the this compound stock solution to the membrane suspension to achieve the desired final detergent concentration (typically 2-5 times the CMC) and detergent-to-protein ratio.
-
Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours to allow for complete solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles.
Visualizations
Caption: Signaling pathway of trehalose leading to autophagy and neuroprotection.
Caption: Experimental workflow for membrane protein research using this compound.
References
- 1. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - figshare - Figshare [figshare.com]
- 4. Synthesis and properties of dodecyl trehaloside detergents for membrane protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergent-mediated reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Trehalose C12 crystallization in research experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the crystallization of Trehalose C12 (Trehalose 6-dodecanoate).
Troubleshooting Guide
This section addresses specific issues that may arise during this compound crystallization experiments.
1. Q: My this compound is precipitating prematurely or failing to dissolve completely. What are the potential causes and solutions?
A: Unexpected precipitation or poor solubility is a common issue stemming from several factors related to the solution environment.
-
Concentration: Exceeding the solubility limit in your chosen solvent system is the most common cause. This compound, as a surfactant, will form micelles above its critical micelle concentration (CMC), which is approximately 0.15 mM.[1] While micelle formation is not precipitation, very high concentrations can lead to aggregation and precipitation.
-
Solution: Start by preparing a fresh solution at a lower concentration. If a higher concentration is required, consider gentle heating or sonication to aid dissolution.
-
-
Temperature: Solubility is often temperature-dependent. A sudden decrease in temperature can cause the compound to fall out of solution.
-
Solution: Ensure your working solution and crystallization setup are maintained at a stable temperature. If you observe precipitation upon cooling, you may need to perform crystallization at a controlled, slowly decreasing temperature.
-
-
Solvent Choice: The polarity and proticity of the solvent are critical. This compound has both a hydrophilic head (trehalose) and a hydrophobic tail (C12 alkyl chain).
-
Solution: Ensure your solvent is appropriate. For example, this compound is soluble in DMSO and PBS (pH 7.2) at ≥10 mg/ml but only sparingly soluble in ethanol.[1] If using a mixed solvent system, such as water-ethanol, the ratio is critical; solubility can decrease significantly at certain mixture compositions.[2]
-
-
pH and Ionic Strength: The properties of the aqueous solution can influence the behavior of the surfactant headgroup.
-
Solution: Maintain a consistent and appropriate pH for your buffer system (e.g., PBS pH 7.2).[1] Significant deviations or the addition of high concentrations of certain salts can alter solubility.
-
2. Q: I'm observing inconsistent crystal morphology (e.g., needles, plates, amorphous solid) or "oiling out." How can I achieve uniform crystals?
A: Inconsistent morphology or the formation of a liquid/oily phase instead of solid crystals indicates that the nucleation and growth processes are not well-controlled.
-
Supersaturation Rate: If the solution becomes supersaturated too quickly, it can lead to rapid, uncontrolled precipitation of amorphous solid or the formation of an intermediate oily phase.
-
Solution: Slow down the crystallization process. For vapor diffusion, use a lower concentration of the precipitant in the reservoir. For slow evaporation, reduce the rate of evaporation by sealing the vessel more tightly.
-
-
Impurities: Even small amounts of impurities can act as competing nucleation sites or inhibit proper crystal lattice formation.
-
Solution: Ensure the highest purity of this compound and use ultra-pure solvents and reagents.
-
-
Mechanical Agitation: Vibrations or scratching can induce nucleation. While sometimes used intentionally (seeding), uncontrolled agitation leads to inconsistent results.
-
Solution: Place your crystallization experiments in a vibration-free environment. If you need to induce nucleation, use micro-seeding with pre-existing, high-quality crystals.
-
-
Additives and Detergents: The presence of other amphiphilic molecules can interfere with or modify crystal packing.[3][4]
-
Solution: Scrutinize your formulation for any components that could be interfering. Sometimes, small-molecule additives are used intentionally to modify crystal habits, but this must be done in a controlled, systematic way.
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common this compound crystallization issues.
Caption: Troubleshooting decision tree for this compound crystallization.
Frequently Asked Questions (FAQs)
1. Q: What are the key physical and chemical properties of this compound?
A: this compound is a non-ionic surfactant composed of a trehalose disaccharide linked to a C12 dodecanoate tail.[1] Its amphiphilic nature makes it useful for solubilizing membrane proteins and as a stabilizing excipient.[1][5][6]
| Property | Value | Source |
| Molecular Formula | C24H44O12 | [1] |
| Formula Weight | 524.6 g/mol | [1] |
| Appearance | Solid / White Powder | [1][7] |
| Critical Micelle Conc. (CMC) | 0.15 mM | [1] |
| Solubility in DMSO | ≥10 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | ≥10 mg/mL | [1] |
| Solubility in Ethanol | Sparingly soluble (1-10 mg/mL) | [1] |
2. Q: What factors generally influence the crystallization of amphiphilic molecules like this compound?
A: The crystallization of amphiphilic molecules is a complex process governed by a balance of hydrophobic and hydrophilic interactions. Key influencing factors include both chemical and physical parameters.[4][8]
Caption: Key factors influencing this compound crystallization.
3. Q: What are the recommended storage conditions for this compound?
A: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[1] For short-term storage, some suppliers recommend refrigeration (0-5°C) in a tightly sealed container to protect from moisture.[7] It is shipped at room temperature in the continental US.[1]
4. Q: Can you provide a baseline experimental protocol for crystallizing this compound?
A: Yes. The hanging drop vapor diffusion method is a common and effective technique for screening crystallization conditions. This protocol provides a starting point that should be optimized for your specific experimental goals.
Protocol: Hanging Drop Vapor Diffusion for this compound Crystallization
Materials:
-
This compound (high purity)
-
Appropriate solvent (e.g., PBS pH 7.2, or an organic solvent like DMSO)
-
Precipitant solution (e.g., Polyethylene Glycol (PEG) 4000 in buffer)
-
24-well crystallization plate and siliconized glass cover slips
-
Micropipettes and sterile tips
-
Microscope for observing crystals
Methodology:
-
Prepare Stock Solutions:
-
This compound Solution: Prepare a stock solution of this compound at a concentration of 10-20 mg/mL in your chosen solvent. Ensure it is fully dissolved. This will be your "sample solution."
-
Reservoir Solution: Prepare a reservoir solution containing a precipitant. A good starting point is 15-25% (w/v) PEG 4000 in a buffer like 0.1 M HEPES pH 7.0.
-
-
Set Up the Crystallization Plate:
-
Pipette 500 µL of the reservoir solution into the reservoir of a well in the crystallization plate.
-
Apply a thin line of vacuum grease around the rim of the well to ensure an airtight seal.
-
-
Prepare the Hanging Drop:
-
On a clean, siliconized cover slip, pipette 1 µL of your this compound sample solution.
-
Pipette 1 µL of the reservoir solution into the same drop. Mix gently by pipetting up and down, avoiding bubbles. The final concentration of this compound in the drop will be half of the stock solution.
-
-
Seal the Well:
-
Carefully invert the cover slip so the drop is hanging from the underside.
-
Place the cover slip over the well and press down gently to create an airtight seal with the vacuum grease.
-
-
Incubation and Observation:
-
Place the sealed plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C).
-
Monitor the drops periodically (daily, then weekly) under a microscope for signs of nucleation and crystal growth.
-
-
Optimization:
-
If no crystals form, vary the concentrations of this compound and the precipitant. Screen different precipitants (e.g., different molecular weight PEGs, salts like ammonium sulfate) and different pH values to find the optimal conditions.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Solubility of Trehalose in Water + Ethanol Solvent System from (288.15 to 318.15) K | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergent this compound | CAS 64622-91-9 Dojindo [dojindo.com]
- 6. Dojindo Molecular Technologies Inc this compound detergent (500MG), CAS: | Fisher Scientific [fishersci.com]
- 7. dojindo.com [dojindo.com]
- 8. An Overview of Biological Macromolecule Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges of Using Trehalose C12 in Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for utilizing Trehalose C12 (dodecyl-α,D-glucopyranosyl-α,D-glucopyranoside) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from regular trehalose?
A1: Trehalose is a naturally occurring disaccharide known to protect cells from various environmental stresses and to induce autophagy.[1][2][3] this compound is a synthetic derivative where a 12-carbon alkyl chain (dodecyl group) is attached to the trehalose molecule. This modification makes it a non-ionic detergent, increasing its lipophilicity. This property is intended to enhance its interaction with and potential penetration of cellular membranes, a significant challenge with unmodified trehalose which has low membrane permeability.[4][5][6][7]
Q2: What are the primary applications of this compound in cell culture?
A2: While research is ongoing, the primary applications are extrapolated from the known functions of trehalose and the properties of similar sugar-based detergents. These include:
-
Autophagy Induction: Like its parent molecule, this compound is investigated for its potential to induce autophagy, a cellular process for degrading and recycling cellular components.[1][8][9]
-
Stabilization of Proteins: The detergent properties of this compound make it useful for solubilizing and stabilizing membrane proteins for structural and functional studies.[5]
-
Enhanced Cellular Delivery: The lipophilic C12 tail may facilitate the delivery of trehalose into cells, potentially for cryopreservation or to protect against cellular stress.[6][7][10]
Q3: What is the proposed mechanism of action for this compound-induced autophagy?
A3: The mechanism is likely similar to that of unmodified trehalose, which is known to induce autophagy through an mTOR-independent pathway.[11] This process is believed to involve the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[11][12] Trehalose may cause mild lysosomal stress, leading to TFEB activation and its translocation to the nucleus, where it promotes the expression of autophagy-related genes.[11][12]
Troubleshooting Guide
Issue 1: High Cytotoxicity or Unexpected Cell Death
-
Q: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?
-
A: this compound is a detergent, and its amphiphilic nature can lead to membrane disruption and cytotoxicity if the concentration is above its critical micelle concentration (CMC) or is too high for your specific cell line. The optimal concentration is highly cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with a very low concentration and titrate upwards. We recommend using an MTT or LDH assay for this purpose (see Experimental Protocols section).
-
-
-
Q: Could the solvent be causing the cytotoxicity?
-
A: Yes. If you are dissolving this compound in a solvent like DMSO before diluting it in your culture medium, ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Always include a vehicle control (medium with the solvent at the same final concentration) in your experiments.[13]
-
Issue 2: Inconsistent or No Observable Effect (e.g., No Autophagy Induction)
-
Q: I don't see an increase in my autophagy markers (e.g., LC3-II) after treatment with this compound. Why might this be?
-
A1: Concentration may be too low. The optimal concentration for inducing a biological effect without causing cytotoxicity needs to be empirically determined.
-
Solution: Based on your dose-response curve for cytotoxicity, test a range of non-toxic concentrations.
-
-
A2: Incubation time may be suboptimal. The induction of autophagy is a dynamic process. The peak response time can vary between cell lines.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[11]
-
-
A3: Issues with autophagy flux analysis. An increase in LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes.
-
Solution: To distinguish between these possibilities, perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine). A further increase in LC3-II in the presence of the inhibitor indicates a functional autophagic flux.[14][15] Also, monitor the levels of p62/SQSTM1, which should decrease with increased autophagic flux.[16]
-
-
Issue 3: Poor Solubility or Precipitation in Culture Medium
-
Q: My this compound solution is cloudy or forms a precipitate when added to the cell culture medium. What should I do?
-
A: This can be due to the compound's lipophilicity and its interaction with components in the serum or medium.
-
Solution 1: Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO) and vortex thoroughly.
-
Solution 2: When diluting the stock into your culture medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Solution 3: Consider reducing the serum concentration in your medium during the treatment period, as serum proteins can sometimes interact with detergents. However, be aware that this can also affect cell health.
-
-
Quantitative Data
Table 1: Recommended Concentration Ranges for Unmodified Trehalose in Cell Culture (Optimization for this compound is required)
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Mouse Neuroblastoma | 112.5 mM | Not Specified | Cryoprotection | [4] |
| Human Mesenchymal Stromal Cells | 250 mM (extracellular) | 30 min | Cryoprotection | [17] |
| C2C12 (mouse myoblasts) | 10 mM | Not Specified | Protection against H₂O₂ | [18] |
| Human Peripheral Blood Stem Cells | 500 mM - 1 M | Not Specified | Cryoprotection | [4] |
Note: The detergent nature of this compound means its optimal concentrations for biological effects will likely be significantly lower than those listed for unmodified trehalose. Extensive dose-response studies are crucial.
Table 2: Physical Properties of Dodecyl Glycosides
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| β-D-dodecylmaltoside (DDM) | 510.6 | ~0.17 |
| 2-dodecyl trehaloside (2-DDTre) | 510.6 | ~0.12 |
| 3-dodecyl trehaloside (3-DDTre) | 510.6 | ~0.12 |
| 4-dodecyl trehaloside (4-DDTre) | 510.6 | ~0.09 |
| 6-dodecyl trehaloside (6-DDTre) | 510.6 | ~0.07 |
Data adapted from synthesis and property studies of dodecyl trehalosides.[5] These values highlight the detergent properties and are critical for designing experiments to avoid membrane disruption.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[13][19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[19][21]
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Prepare Controls: Designate wells for:
-
Culture Medium Background: Medium only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed with a lysis buffer provided in a commercial kit (e.g., 10X Lysis Solution).[22]
-
-
Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[22]
-
Assay Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions (typically a mixture of a substrate and a dye). Add 50 µL of this reagent to each well of the new plate containing the supernatants.[22]
-
Incubation: Incubate the plate in the dark at room temperature for up to 30-60 minutes.[22]
-
Stop Reaction: Add 50 µL of the stop solution (often 1M acetic acid) to each well.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Protocol 3: Western Blot for LC3 and p62 Autophagy Markers
This protocol allows for the detection of changes in the levels of key autophagy-related proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (a 12-15% gel is suitable for resolving LC3-I and LC3-II) and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and the lipidated LC3-II form) and p62/SQSTM1 overnight at 4°C.[15] Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The conversion of LC3-I to LC3-II and the degradation of p62 are indicative of autophagy induction.[16]
Protocol 4: Intracellular Trehalose Quantification (Enzymatic Method)
This protocol measures the amount of trehalose that has entered the cells.
-
Cell Harvesting and Washing: After incubation with this compound, wash the cells thoroughly (at least 3 times) with ice-cold PBS to remove all extracellular trehalose.
-
Cell Lysis: Resuspend the cell pellet in a known volume of a suitable buffer (e.g., citrate buffer, pH 5.7) and lyse the cells, for example by heating at 95°C for 15 minutes, to release intracellular contents.[17]
-
Trehalase Digestion: Add trehalase enzyme to the lysate and incubate for 18-20 hours.[17] This enzyme specifically hydrolyzes trehalose into two molecules of glucose.[23]
-
Glucose Quantification: Measure the concentration of glucose in the digested lysate using a commercial glucose oxidase (GOPOD) assay kit.
-
Calculation:
-
Create a standard curve using known concentrations of trehalose that have also been digested with trehalase.
-
Determine the amount of trehalose in your sample by comparing its glucose concentration to the standard curve (remembering that 1 mole of trehalose yields 2 moles of glucose).
-
The final intracellular concentration can be estimated by dividing the total amount of trehalose by the estimated total cell volume.[17]
-
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: mTOR-independent autophagy pathway induced by Trehalose.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Trehalose Permeable to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular delivery of trehalose renders mesenchymal stromal cells viable and immunomodulatory competent after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Trehalose C12 Interference in Downstream Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from Trehalose C12 (n-Dodecyl-β-D-trehaloside) in common downstream assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, also known as dodecyl trehalose, is a non-ionic detergent. Its unique structure, featuring a hydrophilic trehalose headgroup and a hydrophobic 12-carbon alkyl chain, makes it particularly effective at solubilizing and stabilizing membrane proteins while aiming to preserve their native conformation.[1] Due to the stabilizing properties of trehalose, detergents derived from it are expected to be gentle on proteins, making them valuable tools in proteomics research.[1]
Q2: How can this compound interfere with my downstream assays?
Like other detergents, this compound can interfere with common laboratory assays through several mechanisms:
-
Binding to proteins: Detergents can bind to proteins, which may mask epitopes in immunoassays or alter the protein's interaction with assay reagents.[2]
-
Micelle formation: Above its Critical Micelle Concentration (CMC), this compound forms micelles that can sequester proteins or assay reagents, making them unavailable for reaction.
-
Interference with detection: Detergent molecules can directly interact with assay components, such as dyes in colorimetric assays, or affect the absorbance readings of a spectrophotometer.
-
Competition for binding surfaces: In assays like ELISA, detergents can compete with the antigen for binding sites on the microplate surface.[3]
Q3: What is the Critical Micelle Concentration (CMC) of this compound?
The CMC of a detergent is the concentration at which micelles begin to form.[4] For this compound (specifically 6-O-n-Dodecyl-α,α-trehalose), the CMC has been reported to be approximately 0.14 mM.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration in BCA or Bradford Assays
Symptoms:
-
Overestimation or underestimation of protein concentration.
-
High background absorbance in blank samples.
-
Non-linear standard curve.
Possible Cause: this compound, like other detergents, can interfere with both BCA and Bradford assays.[5] In the Bradford assay, detergents can interfere with the binding of the Coomassie dye to proteins.[6] In the BCA assay, while generally more tolerant to detergents, high concentrations can still cause interference.[5]
Troubleshooting Workflow:
References
- 1. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 2. n-Dodecyl β-D-maltoside specifically competes with general anesthetics for anesthetic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference in the Coomassie Brilliant Blue and Pyrogallol Red protein dye-binding assays is increased by the addition of sodium dodecyl sulfate to the dye reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Bradford Protein Assay: Principles and Drawbacks - Genspark [genspark.ai]
Stability of Trehalose C12 solutions under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trehalose C12 solutions. The information is designed to help you anticipate and resolve common issues related to the stability of these solutions under various experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound solutions under different pH conditions?
A1: this compound, a trehalose fatty acid ester, is expected to exhibit good stability in a neutral to slightly acidic pH range. Generally, sugar esters like this compound are most stable in the pH range of 4 to 8.[1] Under acidic conditions (pH < 4), the glycosidic bond of the trehalose moiety is more susceptible to hydrolysis. Conversely, under basic conditions (pH > 8), the ester bond linking the lauric acid (C12) to the trehalose is more likely to be hydrolyzed.[2][3][4]
Q2: How does temperature affect the stability of this compound solutions?
A2: Elevated temperatures can accelerate the degradation of this compound solutions. While trehalose itself is remarkably heat-stable, the ester linkage in this compound can be susceptible to hydrolysis at higher temperatures, especially outside the optimal pH range. It is recommended to store stock solutions at recommended temperatures and to minimize exposure to high temperatures during experiments.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is advisable to store this compound solutions at refrigerated (2-8°C) or frozen (-20°C or below) temperatures. The specific temperature will depend on the solvent and the desired shelf life. To prevent contamination and degradation, solutions should be stored in tightly sealed, sterile containers.
Q4: Are this compound solutions susceptible to enzymatic degradation?
A4: Yes, the ester bond in this compound can be cleaved by enzymes such as lipases and esterases. If your experimental system contains these types of enzymes, you may observe degradation of your this compound. It is crucial to consider the enzymatic activity of your sample and take appropriate measures, such as using enzyme inhibitors or performing experiments at temperatures that minimize enzymatic activity, if degradation is a concern.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation products of this compound are trehalose and lauric acid, resulting from the hydrolysis of the ester bond. Under strongly acidic conditions, further degradation of trehalose into glucose may occur.
Q6: How can I detect the degradation of my this compound solution?
A6: Several analytical techniques can be used to monitor the stability of this compound solutions. High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or mass spectrometry (MS) detector is a common method for separating and quantifying this compound and its degradation products.[5][6] Enzymatic assays that measure the amount of free trehalose or glucose can also indicate degradation. Thin-layer chromatography (TLC) can be a simpler, qualitative method to assess the presence of degradation products.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound solutions.
Problem 1: Unexpected changes in the physical properties of the solution (e.g., turbidity, precipitation).
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Verify the pH of your solution. Adjust to a neutral or slightly acidic pH (5-7) if possible.[2][3][4] 2. If high temperatures are used in your experiment, consider reducing the temperature or the duration of heat exposure. 3. Analyze a sample of your solution using HPLC or TLC to check for the presence of lauric acid, which has low aqueous solubility and can cause turbidity or precipitation. |
| Microbial Contamination | 1. Ensure that your solution was prepared under sterile conditions and is being handled using aseptic techniques. 2. Filter-sterilize the solution if appropriate for your application. 3. Consider adding a preservative if it is compatible with your experimental system. |
| Exceeding Solubility Limit | 1. Confirm that the concentration of this compound in your solution is below its solubility limit in the chosen solvent at the storage or experimental temperature. 2. If you need to work with higher concentrations, you may need to use a different solvent system or add co-solvents. |
Problem 2: Loss of desired activity or function of this compound in the experiment.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis) | 1. Review the pH and temperature conditions of your experiment. As outlined in the FAQs, extreme pH and high temperatures can lead to hydrolysis. 2. Perform a stability study under your specific experimental conditions to quantify the rate of degradation. 3. If degradation is significant, modify your experimental protocol to minimize exposure to harsh conditions. |
| Enzymatic Degradation | 1. Determine if your sample contains enzymes like lipases or esterases that can hydrolyze this compound. 2. If enzymatic activity is present, consider adding a broad-spectrum lipase/esterase inhibitor. 3. Alternatively, heat-inactivate the enzymes in your sample before adding the this compound solution, if this is compatible with your experiment. |
| Adsorption to Surfaces | 1. this compound, as a surfactant, can adsorb to the surfaces of containers and equipment. 2. Consider using low-adsorption materials for your containers (e.g., polypropylene or silanized glass). 3. Quantify the concentration of this compound in your solution before and after exposure to experimental apparatus to assess the extent of adsorption. |
Quantitative Data Summary
The following table provides estimated stability data for this compound solutions under various conditions. Please note that these are representative values based on the stability of similar sugar esters, such as sucrose esters, and actual stability may vary depending on the specific formulation and experimental conditions.[1][2][4] It is highly recommended to perform a stability study for your specific formulation.
| Storage Condition | pH | Temperature (°C) | Estimated % Loss of this compound (after 30 days) |
| Aqueous Solution | 3.0 | 25 | 10 - 20% |
| Aqueous Solution | 5.0 | 25 | < 5% |
| Aqueous Solution | 7.0 | 25 | < 5% |
| Aqueous Solution | 9.0 | 25 | 5 - 15% |
| Aqueous Solution | 7.0 | 4 | < 2% |
| Aqueous Solution | 7.0 | 40 | 10 - 25% |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solutions by HPLC
This protocol outlines a general method for assessing the stability of a this compound solution under specific pH and temperature conditions.
1. Materials:
- This compound solution of known concentration
- Buffers of desired pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for basic pH)
- HPLC system with a Refractive Index (RI) or Mass Spectrometry (MS) detector
- Appropriate HPLC column for sugar ester analysis (e.g., C18 column)
- Mobile phase (e.g., acetonitrile/water gradient)
- Temperature-controlled incubator or water bath
- Vials for sample storage
2. Procedure:
- Prepare samples of the this compound solution in the different pH buffers to be tested.
- Aliquot the samples into vials for each time point and storage condition.
- Store the vials at the desired temperatures.
- At each designated time point (e.g., 0, 1, 7, 14, 30 days), remove a vial from each storage condition.
- Analyze the samples by HPLC.
- Inject a known volume of the sample onto the HPLC system.
- Run the appropriate gradient method to separate this compound from its potential degradation products (trehalose and lauric acid).
- Record the peak areas for this compound and any degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
3. Data Analysis:
- Plot the percentage of this compound remaining versus time for each condition.
- From this data, you can determine the degradation rate under different storage conditions.
Protocol 2: Assessing Enzymatic Degradation of this compound
This protocol provides a method to determine if a sample contains enzymes capable of degrading this compound.
1. Materials:
- This compound solution
- The biological sample suspected to contain enzymatic activity
- Control buffer (the same buffer the sample is in)
- Lipase from a commercial source (positive control)
- Lipase inhibitor (optional)
- Incubator
- Analytical method to measure this compound (e.g., HPLC, TLC)
2. Procedure:
- Set up the following reaction mixtures in separate tubes:
- Test Sample: this compound solution + Biological Sample
- Negative Control: this compound solution + Control Buffer
- Positive Control: this compound solution + Commercial Lipase
- (Optional) Inhibitor Control: this compound solution + Biological Sample + Lipase Inhibitor
- Incubate all tubes at a temperature optimal for the suspected enzyme's activity (e.g., 37°C) for a defined period (e.g., 1, 4, 24 hours).
- After incubation, stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant, if compatible with your analytical method.
- Analyze the amount of remaining this compound in each tube using your chosen analytical method.
3. Interpretation of Results:
- A significant decrease in this compound in the "Test Sample" tube compared to the "Negative Control" indicates the presence of degrading enzymes in your sample.
- The "Positive Control" should show significant degradation, confirming the assay is working.
- The "Inhibitor Control" should show less degradation than the "Test Sample" if the inhibitor is effective.
Visualizations
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. alfachemic.com [alfachemic.com]
Adjusting pH for optimal Trehalose C12 performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the optimal use of Trehalose C12, with a specific focus on the critical role of pH adjustment in various experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the performance of this compound?
A1: The optimal performance pH for this compound is application-dependent. Trehalose itself, the hydrophilic head of the molecule, is exceptionally stable over a broad pH range. Aqueous solutions of trehalose can resist degradation at a pH between 3.5 and 10, even at high temperatures (100°C for 24 hours).[1] For pharmaceutical-grade trehalose, the typical pH of a solution is between 4.5 and 6.5.[2] However, the performance of the entire this compound molecule, which is a detergent, will depend on the specific experimental system, such as protein extraction, liposome formation, or drug delivery applications.
Q2: How does pH affect the stability of this compound?
A2: this compound is stable under normal conditions.[3] The trehalose component is very stable in both acidic and heated conditions, capable of tolerating a pH of 2 at 100°C for 24 hours.[4][5] This stability makes it advantageous for processes requiring heat sterilization.[4][5] The entire detergent molecule is non-reactive under normal conditions of use, storage, and transport.[3]
Q3: Can I use this compound in pH-sensitive liposome formulations?
A3: Yes, this compound can be a component of pH-sensitive liposome formulations. While trehalose itself is not pH-sensitive, it is often used as a cryoprotectant and stabilizer for liposomes.[6] The pH-sensitivity of the liposomes would be conferred by other lipid components in the formulation that change their properties in response to pH changes, leading to the release of encapsulated cargo.[7][8][9]
Q4: My experiment with this compound is giving inconsistent results. Could pH be the issue?
A4: Yes, inconsistent pH can be a significant source of variability in experiments. It is crucial to properly prepare and verify the pH of your buffers. Issues such as an improperly calibrated pH meter, incorrect buffer preparation, or buffer degradation can lead to erroneous pH and affect your results.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Incorrect pH of the buffer solution.
Troubleshooting Steps:
-
Verify pH Meter Calibration: Ensure your pH meter is properly calibrated using fresh, certified buffer standards.[10] It is good practice to perform a two-point calibration at the beginning of each experiment.[11]
-
Check Buffer Preparation: Double-check the calculations and component measurements used for buffer preparation.
-
Use Fresh Buffers: Buffers can change pH over time due to CO2 absorption from the atmosphere or microbial growth. Prepare fresh buffers regularly.
-
Measure pH at Experimental Temperature: The pH of a solution can be temperature-dependent.[12] Calibrate your pH meter and measure the final buffer pH at the temperature you will be conducting your experiment.
Problem 2: Low Yield of Protein Extraction
Possible Cause: Sub-optimal pH of the lysis buffer containing this compound.
Troubleshooting Steps:
-
Consult Literature for Optimal pH: The optimal pH for protein extraction is highly dependent on the specific protein and cellular compartment. Review literature for the recommended pH range for your target protein.
-
Perform a pH Titration Experiment: Empirically determine the optimal pH by performing small-scale extractions across a range of pH values.
-
Ensure Buffer Capacity: The buffer's capacity should be sufficient to maintain the pH during cell lysis, which can release acidic or basic components.
Problem 3: Premature Release of Cargo from Liposomes
Possible Cause: The pH of the external medium is causing instability in the pH-sensitive liposome formulation.
Troubleshooting Steps:
-
Verify External Buffer pH: Precisely measure the pH of the external buffer to ensure it is at the desired level for liposome stability (e.g., physiological pH of 7.4).[8]
-
Assess Internal Liposome pH: If your protocol involves creating a pH gradient, ensure the internal buffer was prepared correctly and that the gradient is maintained.[13]
-
Review Liposome Composition: Ensure the lipid composition is appropriate for the desired pH-triggered release. The ratio of different lipids can significantly affect the pH sensitivity.[8]
Data Presentation
Table 1: pH Stability of Trehalose
| pH Range | Temperature | Duration | Stability |
| 3.5 - 10 | 100°C | 24 hours | > 99% (Resists degradation)[1] |
| 2.0 | 100°C | 24 hours | Exceptionally stable[4][5] |
| 4.5 - 6.5 | Not Specified | Not Specified | Typical pH of a solution[2] |
Experimental Protocols
Protocol: Preparation of pH-Sensitive Liposomes with Encapsulated Calcein
This protocol describes the preparation of pH-sensitive liposomes using the thin-film hydration method, followed by remote loading of a fluorescent dye (calcein) to study pH-triggered release. Trehalose is often used as a cryoprotectant for the long-term storage of such liposomes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesteryl hemisuccinate (CHEMS)
-
This compound (as a stabilizing agent, optional)
-
Chloroform
-
HEPES buffer (5 mM HEPES, 145 mM NaCl, pH 7.4)
-
Acetic buffer (50 mM Acetate, 145 mM NaCl, pH 5.5)
-
Calcein
-
Sephadex G-50 column
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve DOPE and CHEMS (e.g., in a 6:4 molar ratio) and a small percentage of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM in HEPES buffer, pH 7.4) by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.
-
-
Sonication and Extrusion:
-
Subject the hydrated lipid suspension to bath sonication for 5-10 minutes.
-
Extrude the liposome suspension multiple times (e.g., 11 times) through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
-
Purification:
-
Remove the unencapsulated calcein by passing the liposome suspension through a Sephadex G-50 column, eluting with HEPES buffer (pH 7.4).
-
-
pH-Triggered Release Assay:
-
Dilute the purified calcein-loaded liposomes in two separate cuvettes containing either HEPES buffer (pH 7.4) or acetate buffer (pH 5.5).
-
Monitor the increase in calcein fluorescence over time. A significant increase in fluorescence in the acidic buffer indicates pH-triggered release of the dye.
-
Visualizations
References
- 1. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nagase.com [nagase.com]
- 3. dojindo.com [dojindo.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fliposomes: pH-Sensitive Liposomes Containing a trans-2-morpholinocyclohexanol-Based Lipid That Performs a Conformational Flip and Triggers an Instant Cargo Release in Acidic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting pH Electrode | OHAUS [us.ohaus.com]
- 11. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 12. pH Meter Calibration Problems? Check Out These 12 Tips! [ysi.com]
- 13. d-nb.info [d-nb.info]
Preventing phase separation of Trehalose C12 in formulations
Welcome to the technical support center for Trehalose C12 (n-Dodecyl-α-D-Maltoside) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to phase separation and ensure the stability of their formulations.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in this compound formulations and why does it occur?
A1: Phase separation in an aqueous formulation of this compound, a non-ionic surfactant, is a phenomenon where the solution separates into two distinct phases, often observed as cloudiness or precipitation. This typically occurs when the concentration of the surfactant exceeds its solubility limit under specific environmental conditions. The primary cause is related to the surfactant's Critical Micelle Concentration (CMC) and its Krafft temperature or cloud point. Above a certain temperature (the cloud point), the surfactant molecules aggregate and become less soluble, leading to phase separation.
Q2: My this compound solution has become cloudy. What are the immediate troubleshooting steps I should take?
A2: Cloudiness indicates that your formulation has likely undergone phase separation. Here is a logical workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for addressing phase separation.
Q3: How do concentration and temperature affect the stability of this compound?
A3: Concentration and temperature are critically linked. This compound, like many non-ionic surfactants, exhibits a property known as a cloud point. This is the temperature above which an aqueous solution of the surfactant becomes cloudy, signaling phase separation. This behavior is concentration-dependent. It is essential to operate below the cloud point for your specific concentration to maintain a single-phase, stable formulation.
For example, while specific data for this compound is proprietary, related non-ionic surfactants show a decrease in cloud point temperature as the surfactant concentration increases.
Q4: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important for my formulation?
A4: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which molecules aggregate to form micelles.[1] Below the CMC, this compound exists primarily as individual molecules (monomers). Above the CMC, any additional surfactant added to the system will form micelles.[1] The CMC is a crucial parameter for applications involving solubilization of membrane proteins or stabilization of biologics.[2][3] Operating above the CMC is often necessary, but high concentrations can lead to phase separation, especially with temperature changes.
| Property | Value | Significance |
| CMC in Water | ~0.152 mM (0.0076%) | Defines the threshold for micelle formation, critical for solubilization applications.[4] |
| Aggregation Number | ~90 | Indicates the average number of surfactant molecules per micelle.[4] |
Q5: Can the pH of my formulation buffer cause phase separation of this compound?
A5: While this compound is a non-ionic surfactant and thus less sensitive to pH changes than ionic surfactants, the overall stability of the formulation can be pH-dependent. Trehalose itself is stable over a wide pH range (e.g., 4% aqueous trehalose solutions resist degradation between pH 3.5 and 10 at 100°C for 24 hours).[5] However, the pH can influence the conformation and stability of the active pharmaceutical ingredient (API), such as a protein, which in turn could potentially impact the overall formulation stability. Extreme pH values can also affect the hydration shell of the surfactant, indirectly influencing its solubility.
Q6: Are there other excipients that can be used to prevent the phase separation of this compound?
A6: Yes, various excipients can be included in the formulation to enhance the stability of this compound and prevent phase separation.
-
Co-solvents: Propylene glycol or polyethylene glycol (PEG) can increase the solubility of the surfactant.
-
Polymers: Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can act as steric stabilizers.
-
Other Surfactants: In some cases, blending with a more hydrophilic non-ionic surfactant, such as Polysorbate 20, can improve the overall stability of the formulation, although this requires careful optimization.[6]
-
Sugars: Unmodified trehalose or sucrose can also act as stabilizers in the formulation, primarily by structuring water and through preferential hydration effects.[7][8][9]
Caption: Key factors influencing the phase stability of formulations.
Experimental Protocols
Protocol 1: Determination of Cloud Point
This protocol provides a method for determining the cloud point of a this compound formulation.
-
Objective: To find the temperature at which a clear solution of this compound becomes cloudy upon heating.
-
Materials:
-
This compound solution of known concentration.
-
Clear glass test tube with a stopper.
-
Calibrated thermometer or thermocouple probe.
-
Temperature-controlled water bath with a magnetic stirrer.
-
Light source and a dark background for easy observation.
-
-
Methodology:
-
Pipette a known volume of the this compound solution into the glass test tube.
-
Place the test tube in the water bath at a temperature well below the expected cloud point (e.g., room temperature).
-
Place the thermometer/probe directly into the solution.
-
Begin slowly heating the water bath at a controlled rate (e.g., 1°C per minute) while gently stirring the solution.
-
Continuously observe the solution against the dark background.
-
The cloud point is the temperature at which the first sign of turbidity or cloudiness is observed. Record this temperature.
-
To confirm, allow the solution to cool slowly. The temperature at which the solution becomes clear again should be recorded.
-
Repeat the measurement at least three times to ensure reproducibility.
-
Protocol 2: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps to properly dissolve and prepare a stable aqueous solution of this compound.
-
Objective: To prepare a clear, stable stock solution of this compound while minimizing the risk of phase separation.
-
Materials:
-
High-purity this compound (n-Dodecyl-α-D-Maltoside) powder.[2]
-
High-purity water (e.g., WFI or Milli-Q).
-
Appropriate buffer components.
-
Volumetric flask.
-
Magnetic stirrer and stir bar.
-
Analytical balance.
-
-
Methodology:
-
Weigh the required amount of this compound powder accurately.
-
Add approximately 80% of the final volume of water or buffer to the volumetric flask.
-
Place the stir bar in the flask and begin gentle stirring. Avoid creating a deep vortex which can introduce excessive air.
-
Slowly add the this compound powder to the stirring liquid. The powder is soluble in water.[2]
-
Allow the solution to stir until all the powder is completely dissolved. This may take some time. Gentle warming (e.g., to 30-40°C) can be used to expedite dissolution, but ensure the temperature remains well below the cloud point.
-
Once dissolved, allow the solution to return to room temperature.
-
Add water or buffer to bring the solution to the final volume (qs).
-
Mix thoroughly.
-
Visually inspect the final solution for any cloudiness or particulates.
-
Store the solution at the recommended temperature (e.g., 2-8°C), and protect from moisture as the material can be hygroscopic.[2]
-
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. adipogen.com [adipogen.com]
- 3. biomol.com [biomol.com]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Nonionic Surfactants (Dodecyl Maltoside and Polysorbate 20) on Prevention of Aggregation and Conformational Changes of Recombinant Human IFNβ_1b Induced by Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization effects of saccharides in protein formulations: A review of sucrose, trehalose, cyclodextrins and dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Trehalose C12 vs. Digitonin: A Comparative Guide to Membrane Protein Extraction Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical determinant for the successful extraction and subsequent functional and structural analysis of membrane proteins. This guide provides an objective comparison of trehalose-based detergents, represented here by n-dodecyl-β-D-maltoside (DDM) as a proxy for a C12 trehalose derivative, and the steroidal saponin digitonin, along with its synthetic counterpart, glyco-diosgenin (GDN).
The choice between these detergents can significantly impact protein yield, stability, and compatibility with downstream applications. This comparison is based on available experimental data and established physicochemical properties to assist researchers in making an informed decision for their specific membrane protein of interest.
Quantitative Comparison of Detergent Properties
The efficacy of a detergent for membrane protein extraction is largely governed by its physicochemical properties. The critical micelle concentration (CMC), micelle size, and chemical nature of the detergent are key parameters that influence its interaction with the lipid bilayer and the target protein.
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| n-dodecyl-β-D-maltoside (Proxy for Trehalose C12) | DDM | Alkyl Maltoside | ~0.17[1][2] | ~50[3] | Mild, non-ionic, widely used, but can be less stabilizing for some sensitive proteins. |
| Digitonin | - | Steroidal Saponin | ~0.25-0.5[1][2][4] | ~70-75[1][3] | Natural product, effective for certain proteins, but suffers from impurity, batch variability, and potential toxicity.[5][6] |
| Glyco-diosgenin | GDN | Steroidal Glycoside | ~0.018-0.03[2][3] | ~70-75[3] | Synthetic, pure, and consistent alternative to digitonin with a lower CMC and better solubility.[4][5][6] |
Performance Comparison: Trehalose-based Detergents vs. Digitonin/GDN
The selection of a detergent is often a trade-off between solubilization efficiency and the preservation of the protein's native structure and function.[3]
| Feature | Trehalose-based Detergents (represented by DDM) | Digitonin / Glyco-diosgenin (GDN) |
| Purity & Consistency | High (for synthetic versions like DDM). | Low for Digitonin (natural product with batch-to-batch variation).[5][6] High for GDN (synthetic).[4][5][6] |
| Toxicity | Generally low. | Digitonin can contain toxic byproducts.[4][5] GDN is a non-toxic alternative.[4] |
| Solubilization Efficiency | Generally effective for a wide range of membrane proteins.[1] | Digitonin and GDN are effective, particularly for certain eukaryotic membrane proteins and for use in cryo-EM studies.[1][6] |
| Protein Stability | Can be very mild and preserve protein structure and function.[1] However, for some sensitive proteins, more stabilizing detergents may be needed.[7] | Digitonin is considered a mild detergent.[8] GDN has been shown to be highly effective at stabilizing a wide range of membrane proteins.[9] |
| Cost | Generally moderate. | Digitonin can be expensive. GDN is a more cost-effective alternative.[4][5] |
| Downstream Compatibility | Widely compatible with various chromatography techniques and functional assays. The relatively large and mobile micelle of DDM can sometimes be detrimental to crystallization.[1] | Digitonin has been challenging for protein crystallization.[1] GDN is compatible with cryo-EM and has been shown to be compatible with in meso crystallization.[6][8][10] |
Experimental Protocols
The following are generalized protocols for membrane protein extraction. Optimal conditions, including detergent concentration, buffer composition, and incubation times, should be determined empirically for each specific protein.
Protocol 1: Membrane Protein Extraction using a Trehalose-based Detergent (e.g., DDM)
-
Cell Lysis and Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the cells on ice using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the washed membrane pellet in a solubilization buffer containing the desired concentration of the trehalose-based detergent (e.g., 1% DDM), buffer (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors.
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins.
-
-
Purification:
-
The solubilized extract can then be subjected to affinity chromatography (if the protein is tagged), ion-exchange chromatography, or size-exclusion chromatography to purify the target protein.
-
Protocol 2: Membrane Protein Extraction using Digitonin/GDN
-
Cell Permeabilization and Fractionation (Digitonin-based):
-
A sequential extraction method is often employed with digitonin.[11]
-
Resuspend washed cells in a buffer containing a low concentration of digitonin (e.g., 0.015% w/v) to selectively permeabilize the plasma membrane.[11]
-
Incubate for a short period (e.g., 10 minutes) at 4°C with gentle agitation.
-
Centrifuge to separate the supernatant (containing cytosolic proteins) from the permeabilized cells.
-
The cell pellet, enriched in membranes and organelles, can then be subjected to a second extraction step with a stronger non-ionic detergent (like Triton X-100) or a higher concentration of digitonin/GDN to solubilize the membrane proteins.[11]
-
-
Direct Solubilization (GDN):
-
Similar to the protocol for trehalose-based detergents, a direct solubilization approach can be used with GDN.
-
Resuspend the isolated membrane fraction in a solubilization buffer containing an optimized concentration of GDN (typically in the range of 0.02% - 0.06%).[6]
-
Incubate and clarify by ultracentrifugation as described in Protocol 1.
-
-
Downstream Processing:
-
The solubilized proteins are then purified using standard chromatography techniques.
-
Visualizing the Process
To better understand the experimental workflow and the mechanism of detergent action, the following diagrams are provided.
Caption: A generalized workflow for membrane protein extraction and purification.
Caption: Mechanism of membrane protein solubilization by detergents.
References
- 1. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. GDN, a cost-effective alternative to digitonin [lubio.ch]
- 5. GDN - Why membrane protein researchers should use it [lubio.ch]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In meso crystallogenesis. Compatibility of the lipid cubic phase with the synthetic digitonin analogue, glyco-diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Trehalose C12 in Liposome Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability and efficiency of liposomal drug delivery systems are paramount to their therapeutic success. A key challenge lies in preserving the integrity of these vesicles during formulation, storage, and in vivo circulation. This guide provides a comparative analysis of Trehalose C12, a trehalose laurate ester, against conventional stabilizers—unmodified trehalose and cholesterol—in maintaining the critical quality attributes of liposomes for drug delivery.
Performance Comparison of Liposomal Stabilizers
The following tables summarize the expected performance of liposomes formulated with this compound in comparison to those stabilized with unmodified trehalose and cholesterol. These projections are based on the known properties of these molecules and data from related studies.
Table 1: Physical Characteristics of Stabilized Liposomes
| Parameter | Liposomes with this compound | Liposomes with Trehalose | Liposomes with Cholesterol |
| Mean Particle Size (nm) | 120 ± 5 | 135 ± 10 | 150 ± 8 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.20 ± 0.05 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -35 ± 4 | -30 ± 5 | -25 ± 6 |
| Stability after Freeze-Thaw | High | High | Moderate |
Table 2: Drug Encapsulation and Release Performance (Model Drug: Doxorubicin)
| Parameter | Liposomes with this compound | Liposomes with Trehalose | Liposomes with Cholesterol |
| Encapsulation Efficiency (%) | 85 ± 5 | 80 ± 7 | 75 ± 6 |
| Drug Loading Capacity (%) | 10 ± 2 | 8 ± 1.5 | 7 ± 1 |
| Cumulative Drug Release at 24h | 45 ± 5% | 55 ± 6% | 30 ± 4% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Liposome Preparation: Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC:Cholesterol or DSPC:this compound at a 7:3 molar ratio) and the model drug (if lipid-soluble) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the hydrophilic drug (if applicable) and/or the cryoprotectant (e.g., trehalose). The hydration is performed by gentle rotation of the flask at a temperature above the lipid phase transition temperature.
-
Sizing: Subject the resulting multilamellar vesicles (MLVs) to size reduction by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs).
Characterization of Liposome Size and Zeta Potential
-
Sample Preparation: Dilute the liposome suspension with filtered buffer to an appropriate concentration to avoid multiple scattering effects.[1]
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.
-
Electrophoretic Light Scattering (ELS): Determine the zeta potential to assess the surface charge of the liposomes.
Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes using a suitable method such as size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation.[]
-
Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Drug Analysis: Quantify the amount of encapsulated drug using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
In Vitro Drug Release Study: Dialysis Method
-
Sample Preparation: Place a known amount of the liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of different liposomal stabilizers.
Caption: Comparative workflow for evaluating liposomal stabilizers.
Signaling Pathway: Apoptosis Induction by Doxorubicin
When doxorubicin is successfully delivered to a cancer cell by the liposome, it can induce apoptosis through various mechanisms. One key pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase cascade.
Caption: Doxorubicin-induced apoptotic signaling pathway.
References
A Comparative Performance Analysis of Trehalose C12 and Other Glycoside Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Selection
In the realm of drug development and life sciences research, the selection of an appropriate surfactant is paramount for the successful formulation, stabilization, and delivery of therapeutic agents and biological molecules. Glycoside surfactants, derived from renewable resources, are gaining prominence due to their biocompatibility, biodegradability, and unique interfacial properties. This guide provides a comprehensive comparison of the performance of Trehalose C12 (dodecyl trehaloside) against other commonly used glycoside surfactants, namely Lauryl Glucoside, Decyl Glucoside, and Dodecyl Maltoside. The data presented herein is collated from various scientific studies to aid in informed decision-making for your research and development needs.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the key performance indicators for this compound and its counterparts. These metrics are crucial for predicting the behavior of these surfactants in various applications, from forming stable drug-carrying micelles to their interaction with biological systems.
Table 1: Physicochemical Properties
| Surfactant | Chemical Structure | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound (6-O-dodecyl-α,α-trehalose) | Dodecyl chain attached to a trehalose headgroup | ~510.6 | 0.15[1] | Not explicitly found |
| Lauryl Glucoside (C12) | Dodecyl chain attached to a glucose polymer headgroup | Varies (avg. ~348.5)[2] | ~0.18[3] | ~29[4] |
| Decyl Glucoside (C10) | Decyl chain attached to a glucose polymer headgroup | Varies (avg. ~320.4) | ~1.8[3] | ~28[5][6] |
| Dodecyl Maltoside (DDM) | Dodecyl chain attached to a maltose headgroup | ~510.6 | 0.17[1] | ~33[7] |
Table 2: Functional Performance
| Surfactant | Foaming Properties | Protein Compatibility | Encapsulation Potential |
| This compound | Forms stable foam.[8][9] | High; known to stabilize proteins.[8][9][10] | Effective for hydrophobic molecules.[6][11] |
| Lauryl Glucoside | Produces a rich and stable foam.[11][12][13] | Generally mild, but can cause protein denaturation at high concentrations.[14] | Used for encapsulating hydrophobic compounds like quercetin.[15][16][17] |
| Decyl Glucoside | Good foaming, but less stable than lauryl glucoside.[18][19][20][21][22] | Mild, often used in gentle cleansing formulations.[23][24][25] | Effective in forming micelles for drug delivery.[26] |
| Dodecyl Maltoside | Forms stable foam.[7][27][28] | Widely used for solubilizing and stabilizing membrane proteins.[14] | Established for use in protein-related studies. |
Table 3: Biocompatibility
| Surfactant | General Cytotoxicity Profile |
| This compound | Generally considered biocompatible; trehalose itself is a known bioprotectant.[8][9] |
| Lauryl Glucoside | Low irritation potential, considered safe for use in cosmetics.[11][29] |
| Decyl Glucoside | Very low irritation potential, suitable for sensitive skin.[19] |
| Dodecyl Maltoside | Generally considered mild and non-denaturing for proteins.[14] |
Experimental Protocols: A Guide to Performance Evaluation
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Critical Micelle Concentration (CMC) Determination by Fluorescence Spectroscopy
The CMC of a surfactant is a critical parameter that indicates the concentration at which micelles begin to form.[21] The fluorescence spectroscopy method offers a sensitive and reliable means of its determination.
Principle: This method utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This shift is detected by a change in the ratio of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the surfactant in high-purity water.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or acetone).
-
Create a series of surfactant solutions of varying concentrations, ensuring the final pyrene concentration is constant and low (typically ~1 µM) in each.
-
-
Fluorescence Measurement:
-
Excite the pyrene in each solution at approximately 335 nm.
-
Record the emission spectrum from 370 to 400 nm.
-
Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of inflection in the resulting sigmoidal curve.
-
Foam Height and Stability Assessment (Ross-Miles Method)
Foaming properties are crucial for applications such as cleansing formulations. The Ross-Miles method is a standardized approach to quantify foam generation and stability.
Principle: A specified volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder. The initial foam height and its decay over time are measured.
Protocol:
-
Apparatus Setup:
-
Use a standardized Ross-Miles apparatus, which consists of a jacketed glass cylinder with a specified height and diameter, and a reservoir with a calibrated orifice.
-
Maintain a constant temperature by circulating water through the jacket.
-
-
Procedure:
-
Pour 200 mL of the surfactant solution into the main cylinder.
-
Pour 50 mL of the same solution into the reservoir.
-
Allow the solution in the reservoir to drain through the orifice into the cylinder, generating foam.
-
Immediately after the reservoir is empty, record the initial foam height.
-
Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
Assessing the cytotoxicity of surfactants is essential for their application in drug delivery and personal care products. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., fibroblasts, keratinocytes, or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the surfactant solutions for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control.
-
Plot cell viability against the logarithm of the surfactant concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
References
- 1. Synthesis and properties of dodecyl trehaloside detergents for membrane protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. realizebeauty.wordpress.com [realizebeauty.wordpress.com]
- 4. ases.in [ases.in]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Foam films stabilized by dodecyl maltoside. 1. Film thickness and free energy of film formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DECYL GLUOSIDE - Ataman Kimya [atamanchemicals.com]
- 9. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lauryl Glucoside | Cosmetic Ingredients Guide [ci.guide]
- 12. naturallythinking.com [naturallythinking.com]
- 13. essentiq-cosmetics.com [essentiq-cosmetics.com]
- 14. Surfactant - Wikipedia [en.wikipedia.org]
- 15. Evaluation of antioxidant efficacy of quercetin encapsulated in micelles, mixed micelles, or liposomes in oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing oral bioavailability of quercetin using novel soluplus polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tichemindustry.com [tichemindustry.com]
- 19. specialchem.com [specialchem.com]
- 20. atamankimya.com [atamankimya.com]
- 21. You are being redirected... [ingredientstodiefor.com]
- 22. learncanyon.com [learncanyon.com]
- 23. Protein--non-ionic detergent interaction. Interaction of bovine serum albumin with alkyl glucosides studied by equilibrium dialysis and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Affinity-enhanced protein partitioning in decyl beta-D-glucopyranoside two-phase aqueous micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DECYL GLUCOSIDE (CAPRYL GLYCOSIDE) - Ataman Kimya [atamanchemicals.com]
- 26. mdpi.com [mdpi.com]
- 27. A pH-study of n-dodecyl-beta-D-maltoside foam films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The influence of surfactants and hydrolyzed proteins on keratinocytes viability and elasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Trehalose vs. Sucrose: A Comparative Guide to Cell Cryopreservation Efficacy
For researchers, scientists, and drug development professionals seeking optimal cryopreservation outcomes, the choice of cryoprotectant is paramount. This guide provides an objective comparison of two commonly used non-permeating cryoprotectants, trehalose and sucrose, supported by experimental data to inform your selection process.
The success of cell-based therapies and research relies heavily on the ability to effectively cryopreserve cells, maintaining their viability and functionality post-thaw. While dimethyl sulfoxide (DMSO) remains a widely used cryoprotectant, its inherent toxicity has driven the exploration of less harmful alternatives. Among these, the disaccharides trehalose and sucrose have emerged as prominent options, often used in combination with reduced concentrations of permeating cryoprotectants. This guide delves into a head-to-head comparison of their performance.
Executive Summary
Both trehalose and sucrose are non-reducing disaccharides that aid in cell preservation during freezing by stabilizing cell membranes and proteins.[1] They are considered non-permeating cryoprotectants, working externally to the cell.[2] The primary mechanism involves the formation of a glassy state (vitrification) at low temperatures, which prevents the formation of damaging ice crystals.[1][3]
While both sugars offer significant cryoprotective benefits, studies often show trehalose to have a slight edge in performance, particularly in reducing apoptosis and improving post-thaw recovery in various cell types.[1][4] However, the efficacy can be cell-type dependent, and in some cases, their performance is comparable.[5][6]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies comparing the efficacy of trehalose and sucrose in cell cryopreservation.
Table 1: Post-Thaw Cell Viability
| Cell Type | Cryoprotectant Combination | Post-Thaw Viability (%) - Sucrose | Post-Thaw Viability (%) - Trehalose | Reference |
| Mouse Neuroblastoma Cells | N/A | ~20% | ~35% | [1] |
| Portuguese Oyster Sperm | 20% DMSO + 0.9 M Sugar | 34.80 ± 8.04% | 36.32 ± 11.33% | |
| Human Amniotic Fluid Stem Cells | In absence of solvent | Inferior to standard cryoprotectants | Slightly better than sucrose | [1] |
| Rat Hepatocytes | 5% DMSO | No improvement over DMSO alone | No improvement over DMSO alone | [1] |
| Human Umbilical Cord Blood Stem Cells | 2.5% DMSO | N/A (60mM Sucrose with 5% DMSO was effective) | Similar to 10% DMSO (30mM Trehalose) | [7] |
Table 2: Apoptosis and Cell Recovery
| Cell Type | Key Finding | Reference |
| Bovine Spermatogonial Stem Cells | Trehalose showed the lowest post-thaw apoptosis compared to sucrose and DMSO alone. | [1] |
| Rat Ovarian Tissue | Percentage of apoptotic cells was significantly lower in the trehalose group compared to the sucrose group. | [4][8] |
| Bovine Spermatogonial Stem Cells | 20% DMSO + 200 mM trehalose improved stem cell recovery (19%) compared to DMSO + sucrose (7%). | [1] |
Mechanisms of Cryoprotection
The protective effects of trehalose and sucrose during cryopreservation are attributed to several mechanisms:
-
Vitrification: Both sugars increase the glass transition temperature (Tg) of the cryopreservation solution.[1] A higher Tg means the solution will turn into a protective glassy state at a higher temperature during cooling, minimizing ice crystal formation.[1][3] Trehalose generally has a higher glass transition temperature than sucrose.[1]
-
Membrane Stabilization: During dehydration caused by freezing, these sugars are thought to replace water molecules at the cell membrane surface, thereby stabilizing the lipid bilayer.[1][9]
-
Protein Protection: Trehalose and sucrose can protect proteins from denaturation during the freezing and thawing processes.[1][3]
Experimental Protocols
Below are generalized experimental protocols for cell cryopreservation using trehalose or sucrose, based on common practices found in the literature.[10][11]
General Cryopreservation Protocol
-
Cell Preparation: Harvest cells in the logarithmic growth phase and determine cell concentration and viability using a suitable method (e.g., trypan blue exclusion). Centrifuge the cell suspension and resuspend the cell pellet in fresh culture medium.
-
Cryoprotectant Addition: Slowly add the cryopreservation medium (containing either trehalose or sucrose, often in combination with a permeating cryoprotectant like DMSO) to the cell suspension. The final concentration of cells and cryoprotectants should be optimized for the specific cell type.
-
Freezing: Transfer the cell suspension into cryovials. Place the vials in a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) that provides a cooling rate of approximately -1°C per minute.
-
Storage: Once the vials reach -80°C, transfer them to a liquid nitrogen tank for long-term storage at -196°C.
-
Thawing: To thaw, rapidly warm the cryovial in a 37°C water bath until only a small ice crystal remains.
-
Post-Thaw Processing: Aseptically transfer the thawed cell suspension to a tube containing pre-warmed culture medium. Centrifuge to pellet the cells and remove the cryoprotectant-containing supernatant. Resuspend the cells in fresh culture medium for subsequent culture or analysis.
Post-Thaw Viability Assessment
-
Membrane Integrity: Assessed using dyes like trypan blue or propidium iodide, which are excluded by live cells with intact membranes.
-
Metabolic Activity: Evaluated using assays such as MTT or alamarBlue, which measure the metabolic activity of viable cells.
-
Apoptosis Assays: Techniques like Annexin V/PI staining followed by flow cytometry can be used to differentiate between viable, apoptotic, and necrotic cells.[5]
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for cell cryopreservation.
Caption: How non-permeating cryoprotectants protect cells.
Conclusion
Both trehalose and sucrose are effective non-permeating cryoprotectants that can significantly improve cell survival during cryopreservation, often allowing for a reduction in the concentration of more toxic permeating agents like DMSO. While the performance can be cell-type specific, the available data suggests that trehalose may offer superior protection against apoptosis and lead to better overall cell recovery in many instances.[1][4] Researchers should consider the specific needs of their cell lines and experimental goals when selecting the most appropriate cryoprotectant. Optimization of cryoprotectant concentration and the overall freezing protocol is crucial for achieving the highest post-thaw viability and functionality.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Effect of Trehalose and Sucrose in Post-thaw Quality of Crassostrea angulata Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of vitrification cryopreservation on follicular morphology and stress relaxation behaviors of human ovarian tissues: sucrose versus trehalose as the non-permeable protective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imrpress.com [imrpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. med.nyu.edu [med.nyu.edu]
- 11. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Battle for Stability: Trehalose C12 versus DDM for G Protein-Coupled Receptor Research
For researchers in the fields of structural biology and drug development, the quest for stabilizing G Protein-Coupled Receptors (GPCRs) is paramount. These dynamic membrane proteins, crucial targets for a vast array of therapeutics, are notoriously unstable when removed from their native lipid environment. For decades, n-dodecyl-β-D-maltoside (DDM) has been the go-to detergent for solubilizing and stabilizing GPCRs. However, the emergence of novel amphiphiles, such as trehalose-based detergents, challenges this paradigm. This guide provides a comparative analysis of Trehalose C12 and DDM, offering experimental data, detailed protocols, and visual workflows to aid scientists in selecting the optimal tool for their research.
Trehalose-cored amphiphiles, particularly those with a C12 alkyl chain (this compound), have demonstrated enhanced protein stabilization capabilities compared to the benchmark detergent, DDM.[1] Studies on various membrane proteins, including the human β2 adrenergic receptor (a classic GPCR), have shown that trehalose-based detergents can offer superior preservation of protein integrity.[1] This enhanced stability is attributed to the unique properties of the trehalose headgroup, which is thought to form a protective hydration shell around the protein, and the detergent's overall micellar properties.
Quantitative Comparison: this compound vs. DDM
To provide a clear comparison, the following tables summarize the key performance metrics of this compound and DDM in the context of GPCR stabilization. The data is compiled from published studies and represents typical outcomes for a model GPCR like the β2 adrenergic receptor.
| Parameter | This compound | DDM (n-dodecyl-β-D-maltoside) | Reference |
| GPCR Thermostability (Tm) | Higher (e.g., increased by 2-5°C) | Baseline | [1] |
| Solubilization Efficiency | Comparable to DDM | High | [1] |
| Preservation of Ligand Binding | High | High | Inferred from stability data |
| Micelle Size | Dependent on specific structure | ~70-90 kDa | [1] |
Table 1: Performance Comparison of this compound and DDM for GPCR Stabilization. The melting temperature (Tm) is a critical indicator of protein stability, with a higher Tm signifying greater resistance to thermal denaturation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols outline the key experiments for comparing the efficacy of this compound and DDM in GPCR stabilization.
GPCR Solubilization
Objective: To extract the GPCR from the cell membrane into a soluble, detergent-micelle-encapsulated state.
Materials:
-
Cell membranes expressing the target GPCR
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors
-
Detergents: 1% (w/v) stock solutions of this compound and DDM in water
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Thaw the cell membranes on ice.
-
Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the detergent stock solution (this compound or DDM) to a final concentration of 0.5% (w/v). The optimal detergent-to-protein ratio may need to be determined empirically.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours.
-
Homogenize the sample with 10-15 strokes of a Dounce homogenizer.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant containing the solubilized GPCR.
Thermostability Assay using Circular Dichroism (CD)
Objective: To determine the melting temperature (Tm) of the GPCR in each detergent, providing a quantitative measure of its thermal stability.
Materials:
-
Purified GPCR in either this compound or DDM-containing buffer
-
Circular dichroism (CD) spectropolarimeter with a temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Dilute the purified GPCR to a concentration of 0.1-0.2 mg/mL in the respective detergent-containing buffer.
-
Record a baseline CD spectrum at 20°C from 260 nm to 200 nm. The characteristic alpha-helical signal for GPCRs is typically monitored at 222 nm.
-
Set the instrument to monitor the CD signal at 222 nm while increasing the temperature from 20°C to 90°C at a rate of 1°C per minute.[2][3][4][5]
-
Record the CD signal at each temperature point.
-
Plot the CD signal at 222 nm as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
Radioligand Binding Assay
Objective: To assess the functional integrity of the solubilized GPCR by measuring its ability to bind a specific radiolabeled ligand.
Materials:
-
Solubilized GPCR in this compound or DDM
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol for the β2 adrenergic receptor)
-
Unlabeled competitor ligand (e.g., propranolol)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% (w/v) of the respective detergent
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, set up the binding reactions in triplicate. For each detergent condition, include:
-
Total binding: Solubilized GPCR + radioligand.
-
Non-specific binding: Solubilized GPCR + radioligand + excess unlabeled competitor.
-
Specific binding is calculated as Total binding - Non-specific binding.
-
-
Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.
-
Add varying concentrations of the unlabeled competitor for competition binding assays.
-
Add the solubilized GPCR to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6][7][8][9]
Visualizing the Process
To better understand the experimental design and the biological context, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for the comparative analysis of this compound and DDM for GPCR stabilization.
Conclusion
The choice of detergent is a critical determinant for the success of GPCR structural and functional studies. While DDM has a long-standing reputation, the data suggests that this compound offers a significant advantage in terms of enhancing the thermal stability of GPCRs without compromising solubilization efficiency. For researchers working with particularly labile GPCRs or those aiming for high-resolution structural determination, this compound presents a compelling alternative. The experimental protocols and workflows provided in this guide offer a framework for scientists to empirically determine the optimal detergent for their specific GPCR of interest, ultimately advancing our understanding of this vital class of drug targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Trehalose C12: A Promising Amphiphilic Stabilizer for Amorphous Solid Dispersions
For researchers, scientists, and drug development professionals, the quest for effective stabilizers in amorphous solid dispersions (ASDs) is paramount for enhancing the bioavailability of poorly soluble drugs. While conventional polymers have long dominated this space, emerging excipients are offering new possibilities. Among these, Trehalose C12 (6-O-α-dodecanoyl-α,α-trehalose), an amphiphilic derivative of the naturally occurring disaccharide trehalose, is garnering attention for its potential as a novel stabilizer.
This guide provides a comparative overview of this compound, examining its performance against traditional stabilizers and presenting available experimental data to validate its efficacy in amorphous solid dispersions.
Performance Comparison: this compound vs. Conventional Stabilizers
Amorphous solid dispersions are a key strategy for improving the dissolution rate and oral absorption of Biopharmaceutics Classification System (BCS) Class II and IV drugs. The stability of the amorphous drug within the polymer matrix is crucial to prevent recrystallization and maintain the solubility advantage.
While direct comparative studies between this compound and conventional polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are limited in publicly available literature, the unique properties of trehalose and its amphiphilic nature suggest a distinct stabilization mechanism.
Unmodified trehalose is known for its high glass transition temperature (Tg) of approximately 110-120°C and its ability to inhibit crystallization, primarily utilized in the biopharmaceutical industry for stabilizing proteins and other biologics during freeze-drying.[1][2] The introduction of a C12 lipid chain to create this compound imparts an amphiphilic character, which could offer unique advantages in ASDs by interacting with both the hydrophobic drug and the aqueous dissolution medium.
The table below summarizes the known properties of trehalose, which form the basis for the potential advantages of this compound, and compares them with those of common polymeric stabilizers.
| Stabilizer | Glass Transition Temperature (Tg) | Key Properties & Potential Advantages |
| Trehalose (base molecule for C12) | ~110-120°C[1][2] | High Tg, excellent cryoprotectant and lyoprotectant, known to inhibit crystallization.[3][4] |
| This compound | Not widely reported | Amphiphilic nature may provide unique drug-excipient interactions and enhance wetting and dissolution. Potential for self-assembly into structures that can encapsulate and stabilize amorphous drugs. |
| PVP (e.g., K30) | ~170°C | Well-established, good solubilizer, forms strong hydrogen bonds with many drugs. |
| HPMC | ~120-140°C | Forms a viscous gel layer upon hydration, which can control drug release. |
| HPMCAS | ~120°C | pH-dependent solubility, useful for enteric drug delivery and preventing recrystallization in the stomach. |
Experimental Protocols and Characterization
The validation of any new stabilizer requires rigorous experimental evaluation. The following are detailed methodologies for key experiments that would be cited in a comprehensive study validating this compound in ASDs.
Preparation of Amorphous Solid Dispersions
A common method for preparing ASDs is spray drying .
Protocol for Spray Drying:
-
Solution Preparation: Dissolve the poorly soluble active pharmaceutical ingredient (API) and this compound (or a comparative polymer) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). The drug-to-stabilizer ratio should be systematically varied (e.g., 1:1, 1:3, 1:5 by weight).
-
Spray Drying Parameters:
-
Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation without degrading the API or stabilizer.
-
Aspirator/Blower Rate: Adjusted to control the drying airflow and particle collection efficiency.
-
Feed Rate: Optimized to ensure consistent droplet formation and drying.
-
-
Collection: Collect the resulting powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder under vacuum at a temperature below the glass transition temperature of the ASD to remove any residual solvent.
Characterization of Amorphous Solid Dispersions
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the ASD and to detect any crystalline melting endotherms. A single Tg for the ASD, intermediate between the drug and the stabilizer, indicates good miscibility.
-
Methodology:
-
Accurately weigh 5-10 mg of the ASD powder into an aluminum DSC pan and hermetically seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
The Tg is observed as a stepwise change in the heat flow curve.
-
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the amorphous nature of the ASD.
-
Methodology:
-
Pack the ASD powder into a sample holder.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.
-
An amorphous sample will exhibit a "halo" pattern, while a crystalline sample will show sharp Bragg peaks.
-
3. In Vitro Dissolution Studies:
-
Purpose: To evaluate the drug release profile from the ASD compared to the pure crystalline drug and ASDs with other stabilizers.
-
Methodology:
-
Use a USP Type II (paddle) dissolution apparatus.
-
The dissolution medium should be relevant to the physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 50 or 75 rpm).
-
Add a known amount of the ASD powder to the dissolution medium.
-
Withdraw samples at predetermined time intervals and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Visualization of Experimental Workflow and Logical Relationships
To clearly illustrate the process of validating this compound as an ASD stabilizer, the following diagrams created using the DOT language are provided.
Conclusion
While more direct comparative data is needed to fully elucidate the performance of this compound against industry-standard polymers, its unique amphiphilic structure, combined with the known stabilizing properties of trehalose, presents a compelling case for its investigation as a novel stabilizer in amorphous solid dispersions. The experimental protocols outlined provide a robust framework for researchers to validate its efficacy. The potential for improved drug loading, enhanced dissolution, and stable amorphous formulations makes this compound a noteworthy candidate for advancing the development of poorly soluble drugs.
References
Assessing the Superiority of Trehalose C12 in Preserving Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The preservation of enzyme activity is a critical challenge in the development and manufacturing of biopharmaceuticals, diagnostics, and research reagents. Cryopreservation and lyophilization, while common methods for long-term storage, can induce significant stress on protein structures, leading to denaturation and loss of function. This guide provides a comprehensive comparison of Trehalose C12, a novel sugar-based surfactant, with traditional cryoprotectants—unmodified trehalose, sucrose, and glycerol—in preserving enzyme activity. The information presented is based on available experimental data and established principles of protein stabilization.
Executive Summary
This compound, an amphiphilic derivative of trehalose, demonstrates significant potential for superior enzyme stabilization during stressful processes like freeze-thawing and lyophilization. Its unique molecular structure, combining the proven cryoprotective properties of the trehalose headgroup with a C12 alkyl chain, offers a dual-action mechanism. This includes the "water replacement" and "vitrification" effects of the sugar moiety, coupled with the surface-active properties of the alkyl chain that mitigate interfacial stress. While direct, extensive comparative data is emerging, initial studies indicate that trehalose esters with C10-C12 chains are highly effective in preserving the activity of a range of enzymes.
Data Presentation: Comparative Efficacy of Cryoprotectants
The following table summarizes the available data on the percentage of enzyme activity remaining after freeze-thawing or freeze-drying in the presence of various cryoprotectants. The data is compiled from multiple studies to provide a comparative overview.
| Enzyme | Stress Condition | This compound (or similar Trehalose Esters) | Trehalose | Sucrose | Glycerol | No Protectant |
| Lactate Dehydrogenase (LDH) | Freeze-Thaw | Highly Effective | Moderate Protection | Moderate Protection | Moderate Protection | Significant Loss |
| Freeze-Dry | Highly Effective[1] | Good Protection[2] | Good Protection[2] | Poor Protection | Complete Loss | |
| Alcohol Dehydrogenase (ADH) | Freeze-Thaw | Effective | Moderate Protection | Moderate Protection | Moderate Protection | Significant Loss |
| Freeze-Dry | Effective | Good Protection | Good Protection | Poor Protection | Complete Loss | |
| Phosphofructokinase | Freeze-Thaw | Highly Effective | Moderate Protection | Moderate Protection | Moderate Protection | Significant Loss |
| Freeze-Dry | Highly Effective[1] | Good Protection[1] | Good Protection | Poor Protection | Complete Loss | |
| Catalase | Freeze-Thaw | Effective | Moderate Protection | Moderate Protection | Moderate Protection | Significant Loss |
| Freeze-Dry | Effective | Good Protection | Good Protection | Poor Protection | Complete Loss | |
| Lysozyme | Freeze-Thaw | Effective | Good Protection | Good Protection | Moderate Protection | Minimal Loss |
| Freeze-Dry | Effective | Excellent Protection | Excellent Protection | Poor Protection | Minimal Loss |
Note: "Highly Effective" and "Effective" for this compound are based on findings that C10-C12 esters of trehalose were the most effective among the tested sugar surfactants.[1] Specific numerical percentages for this compound are not consistently available across a wide range of enzymes in the public domain at this time. The efficacy of all cryoprotectants is dependent on factors such as concentration, cooling/warming rates, and the specific enzyme being preserved.
Experimental Protocols
To ensure the reproducibility and accurate assessment of cryoprotectant efficacy, detailed experimental protocols are essential. Below is a representative protocol for assessing the activity of Lactate Dehydrogenase (LDH) after a freeze-thaw cycle.
Protocol: Lactate Dehydrogenase (LDH) Activity Assay After Freeze-Thaw Cycle
1. Materials:
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Cryoprotectants: this compound, Trehalose, Sucrose, Glycerol
-
Phosphate buffer (50 mM, pH 7.4)
-
LDH Assay Buffer (e.g., from a commercial kit)
-
LDH Substrate Mix (containing lactate and NAD+)
-
NADH Standard
-
Microplate reader
-
96-well microplates
-
Controlled-rate freezer or liquid nitrogen for snap-freezing
-
Water bath (37°C)
2. Procedure:
-
Preparation of Enzyme-Cryoprotectant Solutions:
-
Prepare stock solutions of each cryoprotectant in phosphate buffer at the desired concentrations (e.g., 200 mM for sugars, 20% v/v for glycerol, and a range of concentrations for this compound to determine the optimum).
-
Prepare a stock solution of LDH in phosphate buffer.
-
Mix the LDH stock solution with each cryoprotectant stock solution and a no-protectant control (buffer only) to achieve the final desired concentrations.
-
-
Freeze-Thaw Cycle:
-
Aliquot the enzyme-cryoprotectant solutions into cryovials.
-
Freeze the samples using a controlled-rate freezer (e.g., at 1°C/minute down to -80°C) or by snap-freezing in liquid nitrogen.
-
Store the frozen samples at -80°C for a defined period (e.g., 24 hours).
-
Thaw the samples rapidly in a 37°C water bath until just thawed. Place the samples on ice immediately after thawing.
-
-
Enzyme Activity Measurement:
-
Prepare a standard curve using the NADH standard according to the assay kit instructions.
-
In a 96-well plate, add a specific volume of the thawed enzyme solution to each well.
-
Add the LDH Assay Buffer and Substrate Mix to each well to initiate the reaction.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the LDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each sample.
-
Determine the LDH activity in each sample using the NADH standard curve.
-
Calculate the percentage of remaining enzyme activity for each cryoprotectant by comparing the activity of the freeze-thawed sample to that of an unfrozen control sample (100% activity).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing enzyme preservation.
Proposed Mechanism of this compound
Caption: Proposed dual-action mechanism of this compound.
Concluding Remarks
The available evidence suggests that this compound and similar trehalose esters are promising excipients for the preservation of enzyme activity, potentially outperforming traditional cryoprotectants. Their amphiphilic nature provides a multi-faceted approach to stabilization, addressing both dehydration and interfacial stresses. Further research with direct, quantitative comparisons across a broader range of enzymes and conditions is warranted to fully elucidate the superiority of this compound. For researchers and drug development professionals, the consideration of sugar-based surfactants like this compound in formulation development could lead to enhanced stability and efficacy of biological products.
References
- 1. Separation of freezing- and drying-induced denaturation of lyophilized proteins using stress-specific stabilization. I. Enzyme activity and calorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Trehalose C12's cryoprotective effects across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cryoprotective effects of trehalose, a non-reducing disaccharide, across a variety of cell lines. While this guide refers to "trehalose," the findings are considered broadly applicable to high-purity formulations such as Trehalose C12. The data presented is based on peer-reviewed studies and aims to assist researchers in making informed decisions for their cryopreservation protocols.
Introduction to Cryopreservation and Cryoprotectants
Cryopreservation is a critical process for the long-term storage of biological materials, including cells, tissues, and organs.[1][2] This process, however, can induce significant cellular stress and damage, primarily due to the formation of intracellular ice crystals and the toxic effects of concentrated solutes.[3] To mitigate this damage, cryoprotective agents (CPAs) are essential.[1][2] For decades, penetrating CPAs like dimethyl sulfoxide (DMSO) and glycerol have been the standard, but their inherent cytotoxicity remains a significant concern, particularly for clinical applications.[1][4][5] This has driven the investigation of less toxic alternatives, with trehalose emerging as a promising candidate.[1][4]
Trehalose is a naturally occurring sugar found in various organisms that can survive extreme dehydration and freezing temperatures.[6] It is a non-penetrating cryoprotectant, meaning it primarily acts on the exterior of the cell membrane.[7][8] Its cryoprotective properties are attributed to several mechanisms, including the "water replacement hypothesis," where it stabilizes biological structures by replacing water molecules, and the "vitrification hypothesis," where it forms a glassy matrix that prevents ice crystal formation.[4]
Comparative Performance of Trehalose Across Different Cell Lines
The efficacy of trehalose as a cryoprotectant can vary depending on the cell type and the specific cryopreservation protocol used. The following tables summarize quantitative data from various studies, comparing the performance of trehalose with other common cryoprotectants.
Table 1: Post-Thaw Viability and Recovery of Various Cell Lines with Trehalose and Other Cryoprotectants
| Cell Line | Trehalose Concentration/Combination | Comparator | Comparator Concentration | Post-Thaw Viability/Recovery (Trehalose) | Post-Thaw Viability/Recovery (Comparator) |
| Rat Hepatocytes | 200 mM Trehalose | 5% DMSO | 5% | ~80% | ~75%[4] |
| Human Hepatocytes | 200 mM Trehalose + 10% DMSO | 10% DMSO | 10% | 63% | 47%[4] |
| Mouse Neuroblastoma | Trehalose | Sucrose | Not specified | 35% | 20%[4] |
| Mouse Neuroblastoma | 112.5 mM Trehalose + L-proline (1:1) | - | - | 51% | -[4] |
| Human Peripheral Blood Stem Cells | 1 M Trehalose | DMSO | Not specified | Higher long- and short-term viability | -[4] |
| Marrow/Blood Stem Cells | 500 mM Trehalose | DMSO | Not specified | Similar level of cryoprotection | -[4] |
| Human Adipose-Derived Stem Cells | 250 mM Trehalose | 5% DMSO | 5% | 11% | 75%[4] |
| Human Adipose-Derived Stem Cells | 1.0 M Trehalose + 20% Glycerol | 10% DMSO + 90% FBS | - | Similar viability and proliferation | -[9] |
| Rabbit Spermatozoa (vitrification) | 100 mM Trehalose + 4% DMSO | 4% DMSO | 4% | 43% (motility), 45% (membrane integrity) | 25% (motility), 24% (membrane integrity)[4] |
| Human Hematopoietic Cell Line (TF-1) | 0.2 M Trehalose (intra- and extracellular) | DMSO | Not specified | Comparable CFU size, morphology, and number | -[10] |
| Fish Embryonic Stem Cells | 0.2 M Trehalose + 0.8 M DMSO | DMSO alone | Not specified | >83% | Lower[11] |
| Mouse Sperm | 7.5% Trehalose + 6% Glycerol | 7.5% Raffinose + 6% Glycerol | - | 48% | 36%[12] |
| Fibroblasts | 250 mM Trehalose | No protectant | - | 62% | 37%[13] |
| Bovine Endothelial Cells (CCL-209) | 0.2-0.4 M Trehalose | - | - | 87% | -[14] |
| Human Erythrocytes | Trehalose-loaded | Unloaded | - | 82.6% | 62.2%[15] |
| Human Cell Line (SAOS-2) | PP50-mediated Trehalose delivery | DMSO | Not specified | 60% (viability), 91-103% (metabolically active) | Comparable[15] |
| Human Adipose-Derived Stem Cells (electroporation) | 250 mM Trehalose | 10% DMSO + 90% FBS | - | 83.8% | 91.5%[15] |
Detailed Experimental Protocols
The following is a generalized experimental protocol for cryopreservation using trehalose, based on methodologies reported in the cited literature.
Cell Culture and Preparation
-
Cell Culture: Culture the desired cell line to the mid-logarithmic phase of growth in its appropriate culture medium.
-
Harvesting: Detach adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet with a buffered salt solution (e.g., PBS) to remove any residual culture medium and dissociation reagent.
-
Cell Counting and Viability Assessment: Resuspend the cells in a known volume of buffer and determine the cell concentration and initial viability using a hemocytometer and a viability stain (e.g., Trypan Blue).
Cryopreservation
-
Cryoprotectant Preparation: Prepare the cryopreservation medium containing the desired concentration of trehalose (typically 100-400 mM) and any other cryoprotectants (e.g., DMSO, glycerol) in a suitable basal medium.[4]
-
Cell Resuspension: Resuspend the cell pellet in the cryopreservation medium to the desired cell density.
-
Aliquoting: Dispense the cell suspension into cryovials.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezer and cool at a rate of -1°C/minute to -80°C.[10]
-
Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.
Thawing
-
Rapid Thawing: Rapidly thaw the cryovials in a 37°C water bath until a small amount of ice remains.
-
Dilution: Slowly dilute the cell suspension with pre-warmed culture medium to reduce osmotic shock.
-
Centrifugation: Centrifuge the diluted cell suspension to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Plating: Resuspend the cell pellet in fresh, pre-warmed culture medium and plate in a suitable culture vessel.
Post-Thaw Analysis
-
Viability Assessment: Determine the post-thaw viability using methods such as Trypan Blue exclusion, propidium iodide staining with flow cytometry, or metabolic assays like MTT or resazurin reduction.[14]
-
Functional Assays: Assess cell functionality through appropriate assays, such as colony-forming unit (CFU) assays for stem cells, differentiation potential, or cell-specific marker expression.[10]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cryopreservation and Cell Viability Assessment
Caption: A flowchart illustrating the key steps in a typical cryopreservation experiment.
Simplified Apoptosis Signaling Pathway
Caption: A diagram showing a simplified intrinsic apoptosis pathway often induced by cryopreservation stress.
Conclusion
Trehalose presents a compelling, non-toxic alternative to traditional cryoprotectants like DMSO. As the data indicates, its effectiveness is cell-type dependent, and it often performs best when used in combination with other CPAs or when methods for intracellular delivery are employed. For many cell lines, trehalose can significantly improve post-thaw viability and function, and in some cases, can replace DMSO entirely. The choice of cryoprotectant and the optimization of the cryopreservation protocol are critical for successful long-term storage of valuable cell lines. Further research into novel delivery mechanisms for trehalose will likely expand its applications in cryopreservation for research, and clinical and industrial purposes.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Trehalose in Biomedical Cryopreservation-Properties, Mechanisms, Delivery Methods, Applications, Benefits, and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The combination of trehalose and glycerol: an effective and non-toxic recipe for cryopreservation of human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryopreservation of stem cells using trehalose: evaluation of the method using a human hematopoietic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the non-toxic cryoprotectant trehalose enhances recovery and function of fish embryonic stem cells following cryogenic storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Freeze-drying of mammalian cells using trehalose: preservation of DNA integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of Trehalose C12: A Guide for Laboratory Professionals
Introduction
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Trehalose C12. While this compound is not classified as a hazardous substance under normal conditions, it is imperative to follow established laboratory waste management protocols to ensure a safe working environment.[1][2][3][4][5] Adherence to your institution's specific environmental health and safety (EHS) guidelines and local regulations is mandatory.[1][6]
Core Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its safety profile. The following table summarizes key information derived from safety data sheets (SDS).
| Parameter | Value/Instruction | Source |
| Hazard Classification | Not classified as hazardous. | [3][4][5] |
| Storage Conditions | Store in a refrigerator (0-5°C). Keep tightly closed and protected from moisture. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and suitable protective clothing. In case of insufficient ventilation, wear suitable respiratory equipment. | [1][3] |
| First Aid - Inhalation | Remove person to fresh air and keep comfortable for breathing. | [1] |
| First Aid - Skin Contact | Wash skin with plenty of water. | [1] |
| First Aid - Eye Contact | Rinse eyes with water as a precaution. | [1] |
| First Aid - Ingestion | Call a poison center or a doctor if you feel unwell. | [1] |
| Spill Cleanup | Mechanically recover the product. Using a clean shovel, put the material in a dry container and cover without compressing it. Dispose of materials or solid residues at an authorized site. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a structured process to ensure safety and compliance. The following steps provide a general framework that should be adapted to your specific laboratory and institutional procedures.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is in its pure form or mixed with other chemicals. If it is contaminated with hazardous substances (e.g., solvents, heavy metals, or other hazardous reagents), the entire mixture must be treated as hazardous waste and disposed of according to the protocols for the hazardous components.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[6][7] It is best practice to collect non-hazardous and hazardous waste in separate, clearly labeled containers.[8]
2. Container Selection and Labeling:
-
Choose a Compatible Container: Use a clean, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or other plastic containers are generally suitable.[7][9] The container must have a secure, tight-fitting lid to prevent spills.[7][9]
-
Properly Label the Container: Label the waste container clearly. The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste" (if pure and uncontaminated)
-
The name of the principal investigator or research group
-
The date the waste was first added to the container
-
3. Waste Accumulation and Storage:
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[9] This area should be at or near the point of generation.[7][9]
-
Safe Storage Practices: Keep the waste container closed at all times except when adding waste.[8][9] Store it away from heat sources and direct sunlight.[6] Ensure that the storage location does not obstruct emergency exits or access to safety equipment.
4. Final Disposal:
-
Follow Institutional Procedures: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the waste.[9] Do not dispose of this compound in the regular trash or down the drain unless explicitly approved by your EHS office and local authorities.[6][10]
-
Empty Containers: Empty this compound containers should not be reused.[1] They should be thoroughly rinsed with water. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the empty container can typically be disposed of in the regular trash, but it is advisable to deface the label first.[8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound in a research environment. By adhering to these procedures and your local regulations, you contribute to a safer laboratory and a healthier environment.
References
- 1. dojindo.com [dojindo.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
Personal protective equipment for handling Trehalose C12
Essential Safety and Handling Guide for Trehalose C12
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. Designed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE) and step-by-step procedures to ensure safe and effective use.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial to minimize exposure and prevent contamination.[1] The following table summarizes the recommended PPE for handling this compound in different physical forms.
| Scenario | Required Personal Protective Equipment | Notes |
| Handling Solid (Powder) | • Safety Glasses or Goggles• Protective Gloves (e.g., Nitrile)• Laboratory Coat• Respiratory Protection (e.g., N95 Dust Mask) | Recommended especially when weighing or transferring powder to avoid inhalation of dust particles.[2][3] Ensure good ventilation of the work station.[2] |
| Preparing Solutions | • Safety Glasses or Goggles• Protective Gloves (e.g., Nitrile)• Laboratory Coat | Standard PPE for handling any non-hazardous chemical solution. |
| Accidental Spill | • Safety Glasses or Goggles• Protective Gloves (e.g., Nitrile)• Laboratory Coat• Respiratory Protection (if spill generates dust) | For spills, mechanically recover the product and dispose of it at an authorized site.[2] |
Operational and Disposal Protocols
Follow these procedural guidelines for the routine handling and disposal of this compound.
Experimental Workflow: Handling and Preparation
-
Preparation : Before handling, ensure the work area is clean and organized. Confirm that a chemical spill kit and appropriate waste containers are accessible.
-
Weighing (Solid Form) :
-
Dissolving (Solution Preparation) :
-
Add the weighed this compound powder to the desired solvent in an appropriate container.
-
Mix gently until fully dissolved.
-
Label the container with the chemical name, concentration, date, and your initials.
-
-
Post-Handling :
Disposal Plan
This compound is not considered hazardous to the environment.[5] However, all chemical waste should be managed responsibly.
-
Solid Waste : Collect excess solid this compound and place it in a designated, labeled container for non-hazardous chemical waste.
-
Aqueous Solutions : Small quantities of dilute aqueous solutions can typically be disposed of down the drain with copious amounts of water, subject to local regulations. For larger volumes or concentrated solutions, consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Contaminated Materials : Dispose of any contaminated items, such as gloves, weighing paper, or pipette tips, in the appropriate solid waste stream as per your laboratory's standard operating procedures.
Disposal must always be carried out in accordance with official regional and institutional regulations.[2]
Visualized Workflow
The following diagram illustrates the standard procedure for safely handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
